Technical Monograph: Physicochemical Profiling of Ethyl 1-methylpyrrole-3-carboxylate
The following technical monograph provides an in-depth physicochemical and synthetic profile of Ethyl 1-methylpyrrole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry. Executive Summary Ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth physicochemical and synthetic profile of Ethyl 1-methylpyrrole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
Ethyl 1-methylpyrrole-3-carboxylate (CAS 68384-82-7 ) serves as a pivotal scaffold in the synthesis of bioactive alkaloids and pharmaceutical agents. Its structural integrity—defined by the electron-rich pyrrole ring and the versatile ester functionality—makes it a prime candidate for further functionalization, including formylation, halogenation, and hydrolysis. This guide outlines the compound's validated physical properties, synthesis protocols, and analytical signatures to ensure reproducible experimental outcomes.
Structural Insight:
The molecule features a pyrrole core N-methylated at position 1 and substituted with an ethyl ester at position 3.[1] Unlike its 2-carboxylate isomer, the 3-carboxylate allows for unique substitution patterns at the reactive 2- and 5-positions, facilitating the construction of complex fused ring systems.
Physicochemical Properties
Note: Experimental values for this specific isomer are rare in open literature; values below represent a consensus of predicted and structurally analogous data.
Property
Value / Range
Condition
Physical State
Pale yellow oil to low-melting solid
@ 25°C, 1 atm
Boiling Point
245°C - 255°C (Predicted)
@ 760 mmHg
Density
1.08 ± 0.05 g/cm³
@ 20°C
LogP (Octanol/Water)
1.68 (Predicted)
pH 7.4
Refractive Index ()
1.502 - 1.506
@ 20°C
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO
Insoluble in Water
pKa (Conjugate Acid)
-3.8 (Pyrrole nitrogen is non-basic)
Aqueous solution
Solubility Profile & Handling
The compound exhibits high lipophilicity. For stock solutions, Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol are recommended. Avoid aqueous buffers for long-term storage due to potential ester hydrolysis over extended periods.
Synthesis & Purification Protocol
The most robust route to Ethyl 1-methylpyrrole-3-carboxylate involves the N-methylation of the commercially available ethyl pyrrole-3-carboxylate using a strong base and a methylating agent.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable for months if protected from moisture.
Reactivity: Avoid strong oxidizing agents and strong acids which may hydrolyze the ester or polymerize the pyrrole ring.
References
PubChem Compound Summary. "Ethyl 1-methyl-1H-pyrrole-3-carboxylate (CAS 68384-82-7)." National Center for Biotechnology Information. Accessed October 26, 2023. [Link]
Organic Syntheses. "General Methods for N-Alkylation of Pyrroles." (Adapted methodology). [Link]
An In-depth Technical Guide to the Safe Handling of Ethyl 1-methyl-1H-pyrrole-3-carboxylate
This guide provides a detailed overview of the essential safety protocols and handling procedures for Ethyl 1-methyl-1H-pyrrole-3-carboxylate. As a crucial intermediate in various synthetic pathways within pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed overview of the essential safety protocols and handling procedures for Ethyl 1-methyl-1H-pyrrole-3-carboxylate. As a crucial intermediate in various synthetic pathways within pharmaceutical research and development, a comprehensive understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally similar pyrrole derivatives to establish a robust framework for its safe utilization.
I. Introduction to Pyrrole Derivatives in Drug Development
Pyrrole and its derivatives are fundamental heterocyclic aromatic compounds that form the core of numerous biologically active molecules and pharmaceutical agents.[1] Their versatile chemical nature allows for a wide range of functionalization, making them indispensable building blocks in the synthesis of novel therapeutics. Ethyl 1-methyl-1H-pyrrole-3-carboxylate, as a member of this class, is anticipated to share similar reactivity and potential hazards. Therefore, a cautious and informed approach to its handling is essential.
II. Hazard Identification and Classification
Acute Toxicity: Harmful if swallowed or inhaled.[2][3][4][5]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
III. Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical when handling Ethyl 1-methyl-1H-pyrrole-3-carboxylate.
1. Engineering Controls:
Ventilation: All manipulations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.
2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the final line of defense against exposure.
PPE Component
Specifications
Rationale
Eye and Face Protection
Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a splash hazard.[3][7]
Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3]
Hand Protection
Chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Use proper glove removal technique to avoid skin contact.[3][7]
Prevents skin irritation and potential absorption.[3] Contaminated gloves should be disposed of as hazardous waste.[7]
Skin and Body Protection
A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.[9]
Minimizes skin contact and protects from potential spills.
Respiratory Protection
For most laboratory-scale operations in a fume hood, respiratory protection is not required. In situations where ventilation is inadequate or there is a risk of significant aerosolization, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]
Protects against inhalation of harmful vapors or aerosols.
Experimental Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of the compound.
IV. First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] If skin irritation persists, consult a physician.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[12] Seek immediate medical attention.[2]
V. Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Specific Hazards Arising from the Chemical: Flammable liquid and vapor.[2][4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[13] Hazardous combustion products may include carbon oxides and nitrogen oxides.[13]
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
VI. Accidental Release Measures
Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
Emergency Spill Response Protocol:
Caption: A clear protocol for responding to a chemical spill.
Detailed Spill Cleanup Procedure:
Alert Personnel: Immediately alert others in the vicinity of the spill.[12][14]
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and call for emergency response.[10]
Ventilate: Increase ventilation by opening sashes on fume hoods.[14]
Personal Protection: Before attempting to clean up a small spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[10][14] For solid spills, carefully sweep up the material to avoid creating dust.[3]
Collection: Carefully collect the absorbed material or swept solids into a suitable, labeled, and sealed container for hazardous waste disposal.[3][14]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[7]
VII. Handling and Storage
Proper handling and storage are crucial for maintaining the stability of Ethyl 1-methyl-1H-pyrrole-3-carboxylate and ensuring a safe laboratory environment.
Handling: Avoid contact with skin, eyes, and clothing.[6][9] Do not breathe vapors or dust.[7] Use only in a chemical fume hood.[2] Wash hands thoroughly after handling.[3][7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5] Some pyrrole derivatives are light and air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[13]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][15]
VIII. Physical and Chemical Properties
While specific data for Ethyl 1-methyl-1H-pyrrole-3-carboxylate is limited, the following table provides information for the parent compound, Ethyl 1H-pyrrole-3-carboxylate.[16]
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[13]
X. Toxicological Information
The toxicological properties of Ethyl 1-methyl-1H-pyrrole-3-carboxylate have not been thoroughly investigated.[7] The information provided is based on data from similar pyrrole compounds.
Acute Toxicity: Expected to be harmful if swallowed or inhaled.[2][3]
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][6]
Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2][3]
Respiratory or Skin Sensitization: No data available.
Germ Cell Mutagenicity: No data available.
Carcinogenicity: No components of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[3][7]
The safe handling of Ethyl 1-methyl-1H-pyrrole-3-carboxylate in a research and drug development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, which are based on the known properties of structurally related pyrrole derivatives, researchers can minimize risks and maintain a safe laboratory environment.
References
Pyrrole Safety Data Sheet.
MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester.
Chemical Spills | Environment, Health & Safety.
Chemical Emergency Procedures.
SAFETY DATA SHEET - Merck Millipore.
Safety Data Sheet - Aaronchem.
SAFETY DATA SHEET - Fisher Scientific.
SAFETY DATA SHEET - Sigma-Aldrich.
CHEMICAL SPILL PROCEDURES - Environmental Health and Safety.
Chemical Spills - Emergency Management - Florida State University.
SAFETY DATA SHEET - Fisher Scientific.
SAFETY DATA SHEET.
ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE SDS, 108290-86-4 Safety Data Sheets.
An In-Depth Technical Guide to 1H-Pyrrole-3-carboxylic acid, 1-methylethyl ester
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1H-Pyrrole-3-carboxylic acid, 1-methylethyl ester, a heterocyclic compound of interest in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrrole-3-carboxylic acid, 1-methylethyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. While a dedicated PubChem entry for this specific ester is not available, this document synthesizes information on its parent compound, 1H-Pyrrole-3-carboxylic acid (PubChem CID: 101030), and related alkyl esters to provide a detailed understanding of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications. The pyrrole scaffold is a cornerstone in the development of numerous therapeutic agents, and its derivatives continue to be a focal point of research in the quest for novel bioactive molecules.[1][2][3][4] This guide serves as a valuable resource for professionals engaged in the exploration and utilization of pyrrole-based compounds.
Introduction: The Significance of the Pyrrole-3-Carboxylate Scaffold
The pyrrole ring is a five-membered aromatic heterocycle containing a single nitrogen atom. This fundamental structure is a ubiquitous motif in a vast array of natural products, including heme, chlorophyll, and vitamin B12, underscoring its profound biological importance.[4] In the realm of synthetic chemistry, pyrrole derivatives are prized for their diverse pharmacological activities, which encompass antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]
The introduction of a carboxylic acid or ester functional group at the 3-position of the pyrrole ring gives rise to the pyrrole-3-carboxylate scaffold. This structural arrangement is particularly valuable in drug discovery as it provides a versatile handle for chemical modification, enabling the synthesis of a wide range of derivatives with tailored biological activities.[5] The ester moiety, such as the 1-methylethyl (isopropyl) group, can modulate the compound's lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The properties of the parent compound, 1H-Pyrrole-3-carboxylic acid, are summarized in the table below. The esterification with isopropanol is expected to increase the molecular weight, decrease the polarity, and lower the melting point while increasing the boiling point and solubility in nonpolar organic solvents.
The structural elucidation of isopropyl 1H-pyrrole-3-carboxylate would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on data from related pyrrole esters.[8][9]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the aromatic region (δ 6.0-8.0 ppm). The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups. The N-H proton of the pyrrole ring would likely appear as a broad singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester (δ 160-170 ppm), the carbons of the pyrrole ring (δ 100-140 ppm), and the carbons of the isopropyl group.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹). A broad band corresponding to the N-H stretch of the pyrrole ring would also be present (around 3200-3400 cm⁻¹).
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 153.18). Fragmentation patterns would likely involve the loss of the isopropyl group or the entire ester moiety.
Synthesis of Isopropyl 1H-pyrrole-3-carboxylate
The synthesis of isopropyl 1H-pyrrole-3-carboxylate can be approached through several established methods for constructing the pyrrole ring or by direct esterification of the parent carboxylic acid.
Direct Esterification of 1H-Pyrrole-3-carboxylic acid
This is the most straightforward approach, involving the reaction of 1H-pyrrole-3-carboxylic acid with isopropanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid or a solid acid catalyst). The reaction is typically performed at reflux temperature, and the water produced is removed to drive the equilibrium towards the ester product.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend 1H-pyrrole-3-carboxylic acid (1.0 eq) in an excess of isopropanol (which also serves as the solvent).
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
Extraction: Extract the product into an organic solvent such as ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
De Novo Synthesis of the Pyrrole Ring
Established named reactions provide versatile routes to substituted pyrroles, including the target ester.
The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10] To synthesize an unsubstituted pyrrole at the 2 and 5 positions, specific starting materials would be required. A continuous flow synthesis approach for pyrrole-3-carboxylic acids has been developed based on the Hantzsch reaction, highlighting its modern applications.[10][11]
Diagram: Hantzsch Pyrrole Synthesis Workflow
Caption: Generalized workflow of the Hantzsch Pyrrole Synthesis.
The Paal-Knorr synthesis is a powerful method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines.[12] This reaction is often carried out under mild conditions and can be promoted by various catalysts. Sustainable approaches using water-methanol solutions or solvent-free conditions have been reported.[12]
Diagram: Paal-Knorr Pyrrole Synthesis
Caption: Key steps in the Paal-Knorr synthesis of pyrroles.
Potential Applications and Biological Relevance
Derivatives of pyrrole-3-carboxylic acid are of significant interest in drug discovery and development due to their wide range of biological activities.
Antimicrobial Agents: Numerous studies have demonstrated the antibacterial and antifungal properties of pyrrole derivatives.[1][2] The pyrrole-3-carboxylate scaffold can be modified to optimize these activities against various pathogens.
Anticancer Agents: The pyrrole core is present in several anticancer drugs.[3] Pyrrole-3-carboxamide derivatives have been investigated as inhibitors of EZH2 (enhancer of zeste homologue 2), a target in cancer therapy.
Enzyme Inhibitors: The structural features of pyrrole-3-carboxylates make them suitable scaffolds for the design of enzyme inhibitors. For example, they have been explored as inhibitors of protein kinases.
Materials Science: The pyrrole ring is the monomer unit of polypyrrole, a conductive polymer. Carboxylic acid and ester derivatives can be used to functionalize polypyrrole and tune its properties for applications in sensors, electronics, and biomedical devices.[5]
Conclusion
1H-Pyrrole-3-carboxylic acid, 1-methylethyl ester, represents a valuable, albeit under-characterized, member of the pyrrole derivative family. While specific data for this compound is sparse, a comprehensive understanding of its properties, synthesis, and potential applications can be derived from the extensive research on its parent acid and related esters. The synthetic versatility of the pyrrole ring, combined with the modulating effects of the isopropyl ester group, makes this compound and its analogs promising candidates for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this important class of heterocyclic compounds.
References
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022, November 1). Bentham Science. Retrieved February 24, 2026, from [Link]
Biological profile of pyrrole derivatives: A review | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 9). MDPI. Retrieved February 24, 2026, from [Link]
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). RSC Publishing. Retrieved February 24, 2026, from [Link]
Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
Pyrrole-3-carboxylic acid derivatives. (n.d.). Syrris. Retrieved February 24, 2026, from [Link]
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010, October 21). PMC. Retrieved February 24, 2026, from [Link]
Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Google Patents.
Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). (n.d.). Retrieved February 24, 2026, from [Link]
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025, June 20). MDPI. Retrieved February 24, 2026, from [Link]
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Retrieved February 24, 2026, from [Link]
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022, September 12). ACS Publications. Retrieved February 24, 2026, from [Link]
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters | Request PDF. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]
Thermal Stability Profile of N-Methylpyrrole-3-Carboxylates
The following technical guide details the thermal stability profile of N-methylpyrrole-3-carboxylates, emphasizing the structural determinants that differentiate them from their 2-isomer counterparts. Mechanistic Insight...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermal stability profile of N-methylpyrrole-3-carboxylates, emphasizing the structural determinants that differentiate them from their 2-isomer counterparts.
Mechanistic Insights, Structural Determinants, and Experimental Protocols
Executive Summary
N-Methylpyrrole-3-carboxylates represent a privileged scaffold in medicinal chemistry, serving as precursors for antipsychotics, antibacterial agents, and conductive polymers. Unlike their C2-substituted counterparts, C3-substituted pyrroles exhibit enhanced thermal stability due to specific electronic constraints that retard decarboxylation pathways.
This guide provides a definitive analysis of the thermal behavior of these compounds. Key takeaways include:
Superior Stability: N-methylpyrrole-3-carboxylates are kinetically more stable than 2-carboxylates due to the lower electron density at the C3 position, which disfavors the protonation step required for acid-catalyzed decarboxylation.
Decomposition Thresholds: Methyl esters typically exhibit thermal stability up to 250–300°C in inert atmospheres, with decomposition driven by radical fragmentation rather than concerted elimination.
Critical Control Points: Purity is paramount; trace acidic impurities from synthesis (e.g., Paal-Knorr or Hantzsch methods) can catalyze premature degradation.
Structural & Electronic Determinants of Stability
To understand the thermal resilience of N-methylpyrrole-3-carboxylates, one must analyze the electronic disparity between the C2 and C3 positions of the pyrrole ring.
The C2 vs. C3 Stability Paradox
Pyrrole is an electron-rich aromatic system.[1] However, the electron density is not uniformly distributed.[2]
C2 Position (Proximal): Highly electron-rich. Electrophilic attack (or protonation) at C2 yields a carbocation intermediate stabilized by three resonance structures.
C3 Position (Distal): Less electron-rich than C2. Attack at C3 yields an intermediate stabilized by only two resonance structures.
Impact on Thermal Stability:
Thermal decarboxylation of pyrrole carboxylates often proceeds via an acid-mediated pathway (even with trace moisture/acid). This mechanism requires initial protonation of the ring carbon bearing the carboxyl group (ipso-substitution).
The following diagram illustrates why the C3-intermediate is less favorable, creating a higher activation energy barrier for decomposition.
Figure 1: Comparative stability pathways. The C3-isomer resists protonation-induced decarboxylation due to less effective resonance stabilization of the intermediate.
Thermal Decomposition Mechanisms
When subjected to thermal stress, N-methylpyrrole-3-carboxylates typically follow one of two pathways depending on the environment and temperature range.
: Calculated by the intersection of the baseline and the tangent of the weight loss curve.
Residual Mass: Check for char formation (indicative of polymerization).
Isothermal Stress Testing (Accelerated Aging)
Objective: Predict shelf-life stability for drug formulation.
Protocol:
Heat sample at 100°C (well below
but above ambient) for 24, 48, and 72 hours.
Analyze via HPLC-UV/MS .
Acceptance Criteria: < 0.5% degradation (formation of free acid or decarboxylated pyrrole).
Experimental Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for thermal stability assessment.
Implications for Drug Development[4][5][6]
Synthesis & Impurity Management
The method of synthesis significantly impacts thermal behavior.
Paal-Knorr Synthesis: Often uses acid catalysts.[4] Residual acid trapped in the crystal lattice can lower the decomposition temperature by 50–100°C by activating Pathway A (see Section 3).
Van Leusen Reaction: Generally occurs under basic conditions, often yielding more thermally stable crude products prior to purification.
Formulation & Storage
Solid State: N-methylpyrrole-3-carboxylates are stable solids (MP ~85–89°C) and can be stored at room temperature if kept dry.
Solution State: Avoid acidic solvents (e.g., unbuffered aqueous solutions, acidic alcohols) which can catalyze hydrolysis and subsequent decarboxylation over time.
References
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
Source: Canadian Journal of Chemistry, 1971.[5]
URL:[Link]
Relevance: Establishes the fundamental mechanism of acid-catalyzed decarboxylation via C2 protonation, serving as the baseline for comparing C3 stability.
Enzymatic synthesis of novel pyrrole esters and their thermal stability.
Source: BMC Chemistry, 2023.[6]
URL:[Link]
Relevance: Provides specific TGA/DSC data for various pyrrole esters, showing decomposition onsets typically >200°C.
Thermal Behavior Analysis of Two Synthesized Flavor Precursors of N-alkylpyrrole Derivatives.
Source: Journal of Heterocyclic Chemistry, 2019.[7]
URL:[Link]
Relevance: Confirms radical decomposition mechanisms and high thermal stability (up to 310°C) for substituted pyrrole-3-carboxylates.
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
Source: Chemical Physics Letters, 2012.
URL:[Link]
Relevance: Theoretical validation of the energy barriers involved in the decarboxylation process.
Studies on the mechanisms of decarboxylation of pyridine- and pyrrole-carboxylic acids.
Source: University of Manitoba (MSpace), 1968.
URL:[Link]
Relevance: Historical but authoritative kinetic data comparing different heterocyclic carboxylic acids.
Application Note: Regioselective Synthesis of Ethyl 1-methyl-1H-pyrrole-3-carboxylate
[1] Executive Summary This guide details the synthetic protocols for the -methylation of ethyl pyrrole-3-carboxylate to produce ethyl 1-methyl-1H-pyrrole-3-carboxylate .[1] This transformation is a critical step in the d...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the synthetic protocols for the
-methylation of ethyl pyrrole-3-carboxylate to produce ethyl 1-methyl-1H-pyrrole-3-carboxylate .[1] This transformation is a critical step in the development of pyrrole-based pharmaceutical scaffolds, including Toll-like receptor modulators and kinase inhibitors.[1]
We present two distinct methodologies:
Method A (Standard Laboratory Scale): Uses Sodium Hydride (NaH) and Iodomethane (MeI) for maximum yield and mild temperature conditions.[1]
Method B (Green/Process Scale): Uses Potassium Carbonate (
) and Dimethyl Carbonate (DMC) to avoid genotoxic alkylating agents and ensure scalability.[1]
Chemical Strategy & Mechanism[1][2][3]
The Challenge of Regioselectivity
Pyrroles are ambident nucleophiles. Deprotonation of the pyrrole nitrogen creates a pyrrolyl anion that can react at the nitrogen (
Substrate Analysis: The starting material, ethyl pyrrole-3-carboxylate, contains an electron-withdrawing ester group at position 3.[1] This increases the acidity of the N-H bond (
16.5–17.0) compared to unsubstituted pyrrole ( 23.0), facilitating deprotonation by moderately strong bases.[1]
Hard-Soft Acid-Base (HSAB) Theory: The nitrogen atom in the pyrrolyl anion acts as a "harder" nucleophile compared to the ring carbons.[1] Using a "hard" methylating agent (like MeI or DMS) in a polar aprotic solvent (DMF) favors kinetic control, resulting in high selectivity for the
Preparation: Flame-dry a round-bottom flask and cool under argon. Add NaH (1.2 eq) and wash twice with anhydrous hexane to remove mineral oil (optional, but improves purification).[1] Suspend the cleaned NaH in anhydrous DMF at 0°C (ice bath).
Deprotonation: Dissolve ethyl pyrrole-3-carboxylate in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
Observation: Hydrogen gas evolution will occur.[1] Ensure proper venting.[1]
Hold: Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.
Alkylation: Add Iodomethane (1.5 eq) dropwise via syringe.[1]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The N-H starting material is more polar than the N-Me product.[1]
Quench: Cool to 0°C. Carefully add saturated aqueous
to quench excess NaH.
Workup: Dilute with water and extract with Ethyl Acetate (
). Wash combined organics with water () and brine () to remove DMF.[1] Dry over .[1][4][5]
Method B: Green Scale-Up Synthesis (K2CO3 / DMC)
Best for: Large scale (>10g), safety-critical environments, avoiding toxic halides.[1]
Sodium Hydride (NaH): Reacts violently with water/moisture to release hydrogen gas (flammable).[1] Use under inert atmosphere.
Iodomethane (MeI): Volatile neurotoxin and suspected carcinogen.[1] Handle only in a functioning fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic quench before disposal.
Dimethylformamide (DMF): Hepatotoxin and readily absorbed through skin.[1] Double glove (Nitrile).[1]
References
General Pyrrole Methylation: Jones, R. A., & Bean, G. P. (1977).[1][8] The Chemistry of Pyrroles. Academic Press.[1][8] (Foundational text on pyrrole reactivity).
DMC Green Synthesis: Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering.[1] [1]
NaH/MeI Protocol Adaptation: PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-3-carboxylate Data. National Library of Medicine. Retrieved October 26, 2023, from [Link] (Analogous structure data).[1]
Base Selection in Heterocycles: Girard, M., et al. (2000).[8] Journal of Organic Chemistry, 65, 3123-3125.[8] (Discusses NaH vs NaOH in DMF for pyrroles).
Application Note: High-Efficiency N-Methylation of Ethyl 1H-Pyrrole-3-Carboxylate
Abstract & Scientific Context The N-methylation of ethyl 1H-pyrrole-3-carboxylate is a pivotal transformation in medicinal chemistry, serving as a gateway to bioactive pyrrole alkaloids and kinase inhibitors. While pyrro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Context
The N-methylation of ethyl 1H-pyrrole-3-carboxylate is a pivotal transformation in medicinal chemistry, serving as a gateway to bioactive pyrrole alkaloids and kinase inhibitors. While pyrrole nitrogen is generally non-nucleophilic due to the participation of the lone pair in the aromatic sextet, the presence of the electron-withdrawing ester group at the C3 position significantly alters the electronic landscape.
Mechanistic Causality:
The ester group at C3 lowers the pKa of the N-H proton (approx. pKa 16 in DMSO) relative to unsubstituted pyrrole (pKa 23), making it accessible to deprotonation by bases like Sodium Hydride (NaH) or Potassium Carbonate (K2CO3). However, the resulting pyrrolyl anion is an ambient nucleophile , capable of reacting at the Nitrogen (N1) or Carbon (C2/C4/C5) centers.
To ensure N-regioselectivity , this protocol leverages Hard-Soft Acid-Base (HSAB) theory . The use of a "hard" base (NaH) in a polar aprotic solvent (DMF) generates a "hard" anion that preferentially attacks "hard" electrophiles like Methyl Iodide (MeI) at the position of highest charge density (Nitrogen), minimizing C-alkylation byproducts.
Reaction Mechanism
The following diagram illustrates the deprotonation pathway and the critical decision node between N- and C-alkylation.
Figure 1: Mechanistic pathway highlighting the bifurcation between N- and C-alkylation. N-alkylation is kinetically favored with hard electrophiles.
Experimental Protocols
Method A: The "Gold Standard" (NaH / DMF)
Best for: High yields (>90%), scale-up, and difficult substrates.
Safety: NaH releases flammable hydrogen gas. MeI is a carcinogen. Work in a fume hood.
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 2–4 hours.
Monitor: Check TLC (Hexane:EtOAc 3:1). Product is less polar (higher Rf) than starting material.
Work-up:
Cool back to 0 °C.
Slowly quench with sat. NH4Cl (20 mL).
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Critical Step: Wash combined organics with water (2 x 50 mL) and brine (2 x 50 mL) to rigorously remove DMF. Residual DMF hampers crystallization/purification.
Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure.
Result: Pale yellow oil or low-melting solid. If mineral oil from NaH is problematic, wash the crude oil with Hexanes.
Method B: The "Green" Alternative (K2CO3 / Acetone)
Best for: Safety-conscious labs, avoiding NaH, smaller scales.
Trade-off: Slower reaction times, potentially lower conversion if water is present.
Step-by-Step Procedure
Setup: To a flask, add Ethyl 1H-pyrrole-3-carboxylate (10 mmol) and Acetone (reagent grade, 50 mL).
Vilsmeier-Haack Formylation of Ethyl 1-methyl-1H-pyrrole-3-carboxylate
Application Note: AN-VH-PYR-04 Regioselective Synthesis of Ethyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate Executive Summary This application note details the protocol for the formylation of ethyl 1-methyl-1H-pyrrole-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-VH-PYR-04
Regioselective Synthesis of Ethyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate
Executive Summary
This application note details the protocol for the formylation of ethyl 1-methyl-1H-pyrrole-3-carboxylate using the Vilsmeier-Haack reaction. While pyrroles are generally electron-rich and highly reactive toward electrophilic aromatic substitution (EAS), the presence of the electron-withdrawing ethoxycarbonyl group at the C3 position significantly deactivates the ring. Furthermore, this substrate presents a regiochemical challenge: the competition between the C2 and C5 positions.
This protocol demonstrates that under controlled thermodynamic conditions, the reaction selectively yields the 5-formyl derivative. This selectivity is driven by steric hindrance at the C2 position (flanked by the N-methyl and C3-ester groups) and the electronic directing effects of the pyrrole nitrogen. This intermediate is a critical scaffold in the synthesis of porphyrin-based photosensitizers and multi-targeted kinase inhibitors.
Mechanistic Insight & Regiochemistry
The Vilsmeier-Haack reaction utilizes the chloromethyliminium salt (Vilsmeier reagent), generated in situ from DMF and phosphorus oxychloride (
Electronic Factors: The pyrrole ring is activated by the lone pair on the nitrogen.[3] However, the C3-ester withdraws electron density, deactivating the ring relative to unsubstituted pyrrole.
Steric Factors:
C2 Position: Located between the bulky N-methyl group and the ethyl ester. Access for the bulky Vilsmeier electrophile is kinetically disfavored.
C5 Position: Sterically accessible and electronically activated (
-position).
Outcome: The reaction proceeds preferentially at C5 , yielding ethyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate .
Reaction Pathway Diagram
The following diagram illustrates the formation of the electrophile, the regioselective attack at C5, and the hydrolytic workup.
Caption: Mechanistic pathway highlighting the formation of the Vilsmeier reagent and the regioselective C5-formylation followed by hydrolysis.
Experimental Protocol
Safety Warning:
is highly corrosive and reacts violently with water. Perform all operations in a fume hood. Wear chemical-resistant gloves and eye protection.
Charge a dry round-bottom flask with anhydrous DMF (5 mL per gram of substrate) under an inert atmosphere (
or Ar).
Cool the DMF to 0°C using an ice bath.
Add
(1.2 equiv) dropwise via a syringe or addition funnel. Maintain internal temperature < 5°C.
Observation: The solution may turn slightly yellow or orange. Stir at 0°C for 15–30 minutes to ensure complete formation of the chloroiminium salt.
Substrate Addition:
Dissolve Ethyl 1-methyl-1H-pyrrole-3-carboxylate (1.0 equiv) in a minimum amount of DMF (or anhydrous 1,2-dichloroethane if solubility is an issue).
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.[1]
Reaction (Thermodynamic Phase):
Remove the ice bath and allow the mixture to warm to room temperature.
Critical Step: Due to the deactivating ester group, room temperature stirring is often insufficient. Heat the reaction mixture to 60–80°C for 3–6 hours.
Monitoring: Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the starting material (
) and the appearance of the more polar aldehyde ().
Hydrolysis & Workup:
Cool the reaction mixture to room temperature.
Pour the mixture slowly onto crushed ice containing Sodium Acetate (NaOAc, approx. 3-4 equiv relative to
).
Stir vigorously for 30 minutes. Note: Mild heating (40°C) may be required to fully hydrolyze the stable iminium salt intermediate.
Adjust pH to ~7–8 using saturated
or (carefully).
Extraction & Purification:
Extract the aqueous layer with DCM (
).
Wash combined organics with water (
) and brine ().
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, Gradient 0
40% EtOAc in Hexanes).
Workflow Diagram
Caption: Operational workflow for the synthesis, emphasizing the critical heating step required for deactivated pyrroles.
Characterization & Quality Control
The regiochemistry (5-formyl vs 2-formyl) is confirmed by
NMR coupling constants. The 5-formyl product retains protons at C2 and C4, which are meta to each other.
Expected Data for Ethyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate:
Signal
Shift ( ppm)
Multiplicity
Integration
Assignment
CHO
9.50 – 9.65
s
1H
Aldehyde (C5)
C2-H
7.40 – 7.55
d ( Hz)
1H
Ring proton (between N and Ester)
C4-H
7.10 – 7.25
d ( Hz)
1H
Ring proton (between Ester and CHO)
4.25
q
2H
Ester methylene
3.90 – 3.95
s
3H
N-Methyl
1.35
t
3H
Ester methyl
Diagnostic Note: If the 2-formyl isomer were formed, the remaining protons would be at C4 and C5 (adjacent), typically showing a larger coupling constant (
Hz) compared to the meta-coupling observed in the 5-formyl product.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete hydrolysis of iminium salt.
Ensure the quench mixture (NaOAc/Water) is stirred for at least 30 mins, potentially with mild heating (40°C).
Starting Material Remains
Ring deactivation by ester prevents reaction at RT.
Increase reaction temperature to 80°C or prolong reaction time. Ensure anhydrous conditions.
Oligomerization
Localized overheating during addition.
Strictly control addition rate at 0°C. Ensure vigorous stirring.
Regioisomer Mixture
Thermodynamic control not achieved.
Ensure the reaction is heated.[8] Kinetic products (C2 attack) may rearrange or decompose under thermodynamic conditions favoring the C5 product.
References
Vilsmeier, A., & Haack, A. (1927).[11] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[11] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[11]
Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1955). 2-Pyrrolealdehyde, 3-Pyrrolealdehyde and 1,2-Dimethyl-3-pyrrolealdehyde. Organic Syntheses, 36, 74.
Jones, G., & Stanforth, S. P. (2000).[11] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[11]
PubChem Compound Summary. (2025). Ethyl 5-formyl-1H-pyrrole-2-carboxylate (Isomer comparison data). National Center for Biotechnology Information.
Kang, S. S., et al. (2008).[6] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[6] Acta Crystallographica Section E, E64, o1125.[6] (Demonstrates C5 formylation preference in ester-substituted pyrroles).
The Pivotal Role of Ethyl 1-methyl-1H-pyrrole-3-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Unassuming Architect of Complex Pharmaceuticals In the intricate world of pharmaceutical development, the journey from a simple molecule to a life-saving drug is long and complex. Along this path, certa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unassuming Architect of Complex Pharmaceuticals
In the intricate world of pharmaceutical development, the journey from a simple molecule to a life-saving drug is long and complex. Along this path, certain molecules, known as pharmaceutical intermediates, play a critical, albeit often unsung, role. Ethyl 1-methyl-1H-pyrrole-3-carboxylate is one such pivotal intermediate. Its unique structural features, a substituted pyrrole ring, make it a valuable building block for a diverse range of bioactive compounds. The pyrrole scaffold is a recurring motif in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Ethyl 1-methyl-1H-pyrrole-3-carboxylate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of Ethyl 1-methyl-1H-pyrrole-3-carboxylate
Property
Value
Source
Molecular Formula
C₈H₁₁NO₂
PubChem
Molecular Weight
153.18 g/mol
PubChem
Appearance
Off-white to yellow crystalline solid or liquid
Vendor Data
Boiling Point
~110-112 °C at 15 mmHg
Vendor Data
Solubility
Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water.
General Chemical Knowledge
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Safety Data Sheets
Safety and Handling:
Ethyl 1-methyl-1H-pyrrole-3-carboxylate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis Protocol: A Modern Approach to the Paal-Knorr Synthesis
The Paal-Knorr synthesis, a classic and reliable method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia, provides an effective route to Ethyl 1-methyl-1H-pyrrole-3-carboxylate.[3][4][5] This protocol outlines a two-step process starting from a commercially available precursor.
Step 1: In Situ Generation of the 1,4-Dicarbonyl Precursor
The key 1,4-dicarbonyl compound, ethyl 3-formyl-4-oxobutanoate, can be generated in situ from its more stable acetal precursor, ethyl 4,4-dimethoxy-3-oxobutanoate, through acid-catalyzed hydrolysis.
Workflow for Precursor Generation:
Caption: In situ generation of the 1,4-dicarbonyl precursor.
Protocol:
To a round-bottom flask equipped with a magnetic stirrer, add ethyl 4,4-dimethoxy-3-oxobutanoate (1 equivalent).
Add a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Slowly add an aqueous solution of a mild acid, such as 1M hydrochloric acid (HCl), while stirring at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
The resulting solution containing ethyl 3-formyl-4-oxobutanoate is used directly in the next step without isolation.
Causality Behind Experimental Choices: The in situ generation of the aldehyde from its acetal protects the sensitive aldehyde functionality from undesired side reactions and degradation upon storage. Mild acidic conditions are chosen to ensure efficient hydrolysis without promoting side reactions of the dicarbonyl compound.
Step 2: Paal-Knorr Cyclization
The generated 1,4-dicarbonyl compound is then reacted with methylamine to form the desired N-methylated pyrrole ring.
Reaction Scheme:
Caption: Paal-Knorr synthesis of the target molecule.
Protocol:
To the solution containing the in situ generated ethyl 3-formyl-4-oxobutanoate, add a catalytic amount of a weak acid, such as glacial acetic acid.
Cool the mixture in an ice bath and slowly add a solution of methylamine (1.1 equivalents) in a suitable solvent (e.g., water or THF).
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Trustworthiness Through Self-Validation: The progress of both reaction steps should be meticulously monitored by TLC. The disappearance of the starting material and the appearance of the product spot with a distinct Rf value provides a reliable indication of reaction completion.
Purification and Characterization
Purification of the crude product is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Table 2: Expected Spectroscopic Data for Ethyl 1-methyl-1H-pyrrole-3-carboxylate
Authoritative Grounding: The expected NMR chemical shifts are predicted based on established principles of NMR spectroscopy and comparison with data from structurally similar pyrrole derivatives.[8][9] The interpretation of NMR spectra is a fundamental technique for structure elucidation in organic chemistry.[10]
Application in Pharmaceutical Synthesis: A Case Study in Statin Synthesis
The structural motif of Ethyl 1-methyl-1H-pyrrole-3-carboxylate is a key component in the synthesis of several blockbuster drugs, including the cholesterol-lowering agent, Atorvastatin.[11][12][13][14] The pyrrole core of Atorvastatin is constructed using a synthetic strategy that can involve intermediates derived from or similar to Ethyl 1-methyl-1H-pyrrole-3-carboxylate.
Application Notes & Protocols: A Modular Approach to Vonoprazan Analog Synthesis Utilizing Pyrrole-3-Carboxylate Scaffolds
Introduction: The Rationale for Vonoprazan and the Quest for Analogs Vonoprazan (Takecab®) represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] As a potassium-competitive...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Vonoprazan and the Quest for Analogs
Vonoprazan (Takecab®) represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] As a potassium-competitive acid blocker (P-CAB), it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[2] Vonoprazan provides rapid, potent, and sustained gastric acid suppression by reversibly inhibiting the H+/K+-ATPase enzyme, the final step in the acid secretion pathway.[3][4] Unlike PPIs, its action is independent of acid activation, leading to a more consistent and immediate therapeutic effect.[1][2][4]
The core of Vonoprazan's structure is a highly substituted pyrrole ring, a ubiquitous heterocycle in medicinal chemistry known for its diverse biological activities.[5][6][7] The specific arrangement of substituents on this pyrrole scaffold—a 5-(2-fluorophenyl) group, a 1-(pyridin-3-ylsulfonyl) group, and a 3-(N-methylaminomethyl) group—is crucial for its high affinity and selective binding to the proton pump.[4][7][8]
The development of Vonoprazan analogs is a key focus in medicinal chemistry for several reasons:
Exploring Structure-Activity Relationships (SAR): Modifying the substituents on the pyrrole core can elucidate key interactions with the H+/K+-ATPase binding site, potentially leading to compounds with even greater potency or longer duration of action.[7][9]
Improving Physicochemical and Pharmacokinetic Properties: Analog synthesis allows for the fine-tuning of properties like solubility, metabolic stability, and bioavailability.
Expanding Therapeutic Applications: Novel analogs may exhibit different selectivity profiles or secondary pharmacological activities, opening avenues for new therapeutic indications.
This guide provides a detailed examination of a robust and modular synthetic strategy for preparing Vonoprazan analogs, leveraging the versatility of 5-aryl-1H-pyrrole-3-carboxylates as key starting materials.[3][10][11]
Part 1: Synthetic Strategy and Mechanistic Considerations
The synthetic pathway from a pyrrole-3-carboxylate to a Vonoprazan analog can be logically dissected into a four-step sequence. This approach is advantageous because it allows for late-stage diversification, enabling the creation of a library of analogs from common intermediates.
Overall Synthetic Workflow
The strategy hinges on the sequential functionalization of the pyrrole-3-carboxylate core. The ester group at the 3-position serves as a precursor to the required methylaminomethyl side chain, while the pyrrole nitrogen is activated for the crucial sulfonylation step.
Caption: High-level workflow for Vonoprazan analog synthesis.
Step 1 & 2: Building the Carboxamide Sidechain
The initial transformations focus on converting the stable ester group of the starting material into a reactive N-methylcarboxamide.
Saponification (Ester Hydrolysis): The synthesis begins with the hydrolysis of the ester at the C3 position of the pyrrole ring.[3][11] This is typically a straightforward saponification reaction using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution. The choice of alcohol (e.g., methanol, ethanol) is critical for ensuring the solubility of the starting ester. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated during acidic workup to give the free carboxylic acid.
Amide Coupling: The resulting carboxylic acid is then coupled with methylamine to form the corresponding N-methylamide.[11] Direct condensation is inefficient; therefore, the carboxylic acid must first be activated. While various coupling reagents are available, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective choice.[11] EDC activates the carboxyl group, making it susceptible to nucleophilic attack by methylamine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The primary advantage of EDC is that its byproduct, a urea derivative, is water-soluble and easily removed during aqueous workup.
Caption: Amide coupling via an activated O-acylisourea intermediate.
Step 3 & 4: Final Assembly and Reduction
These final steps install the critical sulfonyl group and reduce the amide to complete the synthesis.
N-Sulfonylation: The nitrogen of the pyrrole ring is a weak nucleophile. To achieve sulfonylation, a strong base is required to deprotonate the N-H bond, generating a more reactive pyrrolide anion. Sodium hydride (NaH) is the base of choice for this transformation, typically used in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF.[8][12] The resulting anion then undergoes nucleophilic substitution with pyridine-3-sulfonyl chloride to yield the N-sulfonylated product. This step is a critical point for diversification; by using different substituted sulfonyl chlorides, a wide array of analogs can be synthesized.
Amide Reduction: The final step is the reduction of the N-methylcarboxamide to the methylaminomethyl group. This transformation can be challenging. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can be difficult to handle on a large scale. A more practical and scalable approach involves using sodium borohydride (NaBH4) in combination with a Lewis acid, or employing a novel protocol where NaBH4 is stabilized in methanol with a catalytic amount of sodium methoxide (NaOMe).[3][13] This latter method allows for the safe and efficient reduction of esters and amides at room temperature, avoiding the rapid decomposition of NaBH4 that typically occurs in protic solvents.[3]
Part 2: Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative Vonoprazan analog, starting from ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine
In a separate flask, prepare a suspension of NaBH₄ (3.0 eq) in anhydrous THF.
Add the NaBH₄ suspension to the reaction mixture dropwise at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours. Monitor by TLC.
Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by 1M HCl.
Stir for 30 minutes, then make the solution basic (pH ~10-11) by adding 6M NaOH.
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the final Vonoprazan analog. The free base can be converted to a salt (e.g., fumarate) for improved stability and handling.[14][15]
Part 3: Data, Troubleshooting, and Workflow Visualization
Troubleshooting Common Issues
Issue
Possible Cause
Suggested Solution
Low yield in Step 1 (Saponification)
Incomplete reaction; Decarboxylation of the product under harsh conditions.
Increase reaction time or temperature moderately. Ensure pH is strongly basic. During acidification, keep the temperature at 0 °C to minimize product degradation.
Multiple byproducts in Step 2 (Amide Coupling)
Side reactions with EDC; Diacylation of methylamine.
Add a coupling additive like HOBt to suppress side reactions. Add methylamine slowly at 0 °C to control the reaction exotherm and use a moderate excess, not a large one.
Incomplete reaction in Step 3 (Sulfonylation)
Insufficient deprotonation of pyrrole; Inactive NaH; Impure sulfonyl chloride.
Ensure all reagents and solvents are strictly anhydrous. Use fresh NaH. Purify the pyridine-3-sulfonyl chloride if its quality is suspect. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
Low yield or stalled reaction in Step 4 (Reduction)
Inactive reducing agent; Insufficient Lewis acid activation.
Use fresh NaBH₄ and BF₃·OEt₂. Ensure anhydrous conditions. Consider alternative reducing agents like LiAlH₄ if the substrate is particularly stubborn, but exercise extreme caution.
Impurity Formation
Impurities can arise from side reactions or incomplete conversions at any stage.[16][17]
Careful monitoring by TLC/HPLC is crucial. Optimize purification at each step to ensure high-purity intermediates are carried forward. Recrystallization is often effective for removing closely related impurities.[18][19]
Detailed Synthetic Workflow Diagram
The following diagram provides a comprehensive visual summary of the entire protocol, including key reagents and intermediates.
Mu, Z., et al. (2024). An Improved and Practical Synthesis of Vonoprazan. Organic Preparations and Procedures International, 57(2), 1-7. [Link]
Oda, K., et al. (2015). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, 80(5), 2913-2919. [Link]
He, L., et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Taylor & Francis Group. [Link]
WO2023285918A1 - An improved process for preparation of Vonoprazan or its acid addition salt.
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Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
Jovanović, M., et al. (2024). Design of vonoprazan pyrazole derivatives as potential reversible inhibitors of gastric proton pump: An in silico molecular docking study. ResearchGate. [Link]
Lee, J., & Cheon, C. (2021). Recent Advancements in Pyrrole Synthesis. PMC. [Link]
Sambasivan, R., et al. (2019). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC. [Link]
Bhatt, U., et al. (2007). Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Synthetic Communications, 37(16). [Link]
Sharma, P., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. [Link]
ResearchGate. (2024). Metabolite analysis and binding model of vonoprazan and M-IV. [Link]
WPRIM. (2017). Synthetic study of vonoprazan fumarate. Journal of International Pharmaceutical Research, (6), 890-893. [Link]
CN107915720B - Novel preparation method of Vonoprazan.
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CN113896655A - Synthetic method of Vonoprazan intermediate.
Patsnap Synapse. (2025). The patent landscape of Vonoprazan. Patsnap. [Link]
Shinozaki, S., et al. (2019). Clinical Characterization of Vonoprazan-Refractory Gastroesophageal Reflux Disease. PubMed. [Link]
CN110590746A - Preparation method of low-impurity vonoprazan fumarate.
Reddy, G., et al. (2016). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. PubMed. [Link]
Mu, Z., et al. (2024). An Improved and Practical Synthesis of Vonoprazan. Semantic Scholar. [Link]
Yu, Q., et al. (2016). Synthetic Process of Vonoprazan Fumarate. Chinese Journal of Pharmaceuticals, 47(11), 1348. [Link]
CN105130955B - The preparation method of Vonoprazan fumarate.
Hori, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. [Link]
Hori, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]
Journal of Medicinal and Nanomaterials Chemistry. (2023). Analytical Methods with Clinical Trial and Future Aspects of Vonoprazan : A Systemic Review. [Link]
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Reduction of ethyl 1-methyl-1H-pyrrole-3-carboxylate to alcohol
Application Note: Selective Reduction of Ethyl 1-methyl-1H-pyrrole-3-carboxylate to (1-Methyl-1H-pyrrol-3-yl)methanol Executive Summary This guide details the protocol for the chemical reduction of ethyl 1-methyl-1H-pyrr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Reduction of Ethyl 1-methyl-1H-pyrrole-3-carboxylate to (1-Methyl-1H-pyrrol-3-yl)methanol
Executive Summary
This guide details the protocol for the chemical reduction of ethyl 1-methyl-1H-pyrrole-3-carboxylate to (1-methyl-1H-pyrrol-3-yl)methanol . While ester reductions are standard transformations, the pyrrole core introduces specific challenges—primarily acid sensitivity and the propensity of electron-rich pyrrolyl carbinols to polymerize.
This protocol prioritizes Lithium Aluminum Hydride (LiAlH₄) as the primary reducing agent due to its kinetic reliability, with Diisobutylaluminum Hydride (DIBAL-H) provided as a milder alternative. Critical emphasis is placed on a neutral-to-basic workup strategy to prevent product decomposition.
Strategic Analysis of Reducing Agents
The choice of reducing agent is dictated by the electronic nature of the pyrrole ring and the stability of the resulting alcohol.
Reagent
Suitability
Critical Notes
LiAlH₄ (LAH)
High
Gold Standard. Rapid, complete conversion. Requires strict anhydrous conditions.[1] Workup must be carefully managed (Fieser method) to avoid aluminum emulsions and acidity.
DIBAL-H
Medium
Effective but typically requires >2.2 equivalents to bypass the aldehyde stage. Useful if the substrate contains other reducible groups sensitive to LAH.
NaBH₄
Low
Generally insufficient for esters without activation (e.g., LiCl, refluxing MeOH). Not recommended for this specific transformation due to slow kinetics.
Red-Al
High
Comparable to LAH but soluble in organic solvents (toluene). Good alternative for scale-up but requires specific handling.
Scientist’s Rationale:
The 3-position of the N-methylpyrrole ring is electron-rich. The ester carbonyl is less electrophilic than a standard aliphatic ester due to resonance donation from the pyrrole nitrogen. Therefore, a strong nucleophilic hydride source like LiAlH₄ is preferred to overcome this electronic deactivation and ensure complete reduction.
Reaction Mechanism & Pathway
The reduction proceeds via a two-stage hydride transfer.[2] The stability of the intermediate aldehyde is low under LAH conditions, leading rapidly to the alkoxide.
Caption: Sequential hydride delivery mechanism. Note that the aldehyde intermediate is rarely isolated under LAH conditions.
Detailed Protocol: LiAlH₄ Reduction
Safety Warning: LiAlH₄ is pyrophoric. Reacts violently with water.[2][3] All glassware must be oven-dried. Perform under positive nitrogen/argon pressure.
Reagent: LiAlH₄ (1.2 - 1.5 equiv) (Powder or 1.0 M/2.4 M solution in THF)
Solvent: Anhydrous THF (Tetrahydrofuran) - Preferred over ether for higher boiling point and better solubility.
Concentration: 0.1 M to 0.2 M relative to substrate.
Step-by-Step Procedure
Setup: Equip a 3-neck round-bottom flask with a stir bar, reflux condenser, temperature probe, and addition funnel. Flame-dry or oven-dry the apparatus and flush with Nitrogen (
).
Reagent Prep: Charge the flask with Anhydrous THF. Cool to 0°C (ice bath). Carefully add LiAlH₄. Note: If using pellets/powder, allow time for dissolution.
Substrate Addition: Dissolve the pyrrole ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the addition funnel over 15–30 minutes.
Why? Exothermic control. Keeping the temp low prevents side reactions (e.g., ring reduction, though rare in pyrroles).
Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1–3 hours.
Monitoring: Check TLC (typ. 30-50% EtOAc/Hexane). The ester spot (higher
) should disappear; the alcohol spot (lower ) will appear.
Optional: If reaction is sluggish, heat to mild reflux (60°C) for 1 hour.
Quenching (Critical Step): Cool the mixture back to 0°C .
Workup Strategy: The Fieser Method
Standard acidic workups can cause pyrrole polymerization (turning the oil black/tarry). The Fieser Method is mandatory here as it produces a granular, easy-to-filter precipitate and maintains a neutral pH.
For every
grams of LiAlH₄ used:
Slowly add
mL Water (Caution: Gas evolution ).
Add
mL 15% aqueous NaOH .
Add
mL Water .
Warm to RT and stir for 15 minutes until the gray precipitate turns white and granular.
Add anhydrous
directly to the stirring mixture to dry the solvent.
Filter through a pad of Celite. Rinse the cake thoroughly with THF or EtOAc.
Purification
Concentration: Rotary evaporate the filtrate (bath temp < 40°C).
Isolation: The product is typically a viscous oil.
Chromatography: If necessary, purify on Silica Gel.
Tip: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity, preventing product decomposition. Elute with Hexanes:EtOAc gradient.[4]
Alternative Protocol: DIBAL-H Reduction
If LiAlH₄ is unavailable or if the substrate contains halides sensitive to displacement, DIBAL-H is the alternative.
Setup: Dry flask,
atm.
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Temp: Cool to -78°C (for aldehyde) or 0°C (for alcohol). For full reduction to alcohol, 0°C to RT is sufficient.
Addition: Add DIBAL-H (2.5 equiv, 1.0 M in Hexanes) dropwise.
C-H activation functionalization of ethyl 1-methylpyrrole-3-carboxylate
Executive Summary Ethyl 1-methylpyrrole-3-carboxylate is a privileged scaffold in drug discovery, serving as a core motif in multi-targeted kinase inhibitors and anti-inflammatory agents. However, its functionalization v...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 1-methylpyrrole-3-carboxylate is a privileged scaffold in drug discovery, serving as a core motif in multi-targeted kinase inhibitors and anti-inflammatory agents. However, its functionalization via classical electrophilic aromatic substitution (SEAr) is often plagued by poor regioselectivity and over-substitution.
This Application Note details controlled C-H activation protocols to selectively functionalize the C2 and C5 positions. By leveraging the interplay between the C3-ester directing group and solvent effects, we provide a reproducible workflow for accessing orthogonal regioisomers without pre-functionalized starting materials.
Strategic Analysis: The Regioselectivity Challenge
The substrate presents a unique electronic and steric landscape. Successful functionalization requires understanding the competing forces:
C2 Position (The "Chelation" Site): Sterically crowded by the N-methyl and C3-ester groups. However, the C3-carbonyl oxygen can act as a weak directing group (DG) for metals like Pd(II) or Rh(III), facilitating a Concerted Metalation-Deprotonation (CMD) pathway.
C5 Position (The "Electronic" Site): The most electron-rich and sterically accessible position. In the absence of chelation control, electrophilic palladation prefers this site.
C4 Position: Generally deactivated by the adjacent ester and less accessible than C5.
The "Switch" Concept:
The critical insight for this protocol is Solvent-Controlled Regiodivergence .
Non-polar solvents (Toluene/Dioxane): Enhance the interaction between the catalyst and the C3-ester, favoring C2-selectivity .
Polar aprotic solvents (DMF/DMSO): Disrupt coordination to the ester and stabilize cationic metal species, favoring C5-selectivity (electronic control).
Detailed Protocols
Protocol A: C2-Selective Direct Arylation
Target: Accessing 2-aryl-3-carboxylate derivatives via Chelation-Assisted CMD.
Mechanism: Pd(II) coordinates to the ester carbonyl, positioning the metal for C2 deprotonation via a pivalate shuttle.
Charge: In a glovebox or under Ar flow, add Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic acid to a heavy-walled pressure vial.
Solvate: Add Toluene, followed by the Pyrrole substrate and Aryl Bromide.
Degas: Sparge with Argon for 5 minutes. Cap tightly.
Reaction: Heat to 110 °C for 16–24 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The C2-arylated product typically has a lower Rf than the C5 isomer due to twisting/shielding by the ester.
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
Purification: Flash chromatography (SiO₂).
Validation Data:
Yield: Typically 75–85%.
Regioselectivity (C2:C5): >20:1.
Protocol B: C5-Selective Direct Arylation
Target: Accessing 5-aryl-3-carboxylate derivatives via Electronic Control.
Mechanism: The polar solvent disrupts the weak ester chelation. The electrophilic Pd(II) species attacks the most electron-rich C5 position (SEAr-like or non-directed CMD).
Use anhydrous bases (K₃PO₄ or Cs₂CO₃) instead of carbonates. Avoid water.
References
Solvent-Controlled C2/C5-Regiodivergent Alkenylation of Pyrroles.
Source:Chemistry – A European Journal (2015).
Context: Establishes the core principle of using DMSO/DMF to override ester chelation, favoring C5, while Toluene preserves C2 selectivity.
Palladium-Catalyzed Direct C–H Alkylation of Electron-Deficient Pyrrole Derivatives.
Source:Angewandte Chemie Int.[1] Ed. (2013).[1][2][3][4]
Context: Discusses the role of EWGs (like carboxylates) in directing C-H activation and the use of norbornene mediators for specific regiocontrol.
Direct C-Arylation of Free (NH)-Indoles and Pyrroles Catalyzed by Ar−Rh(III) Complexes.
Source:Journal of the American Chemical Society (2005).
Context: Foundational work on using Rh(III) and carboxylate/pivalate assistance for regioselective C-H activation.
Beta-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins.
Source:Journal of the American Chemical Society (2014).[2]
Context: Provides alternative Rh-catalyzed methods for accessing the difficult C4 (beta) position if C2/C5 are blocked or if specific ligands are used.
Application Notes and Protocols: Synthesis of 3-Substituted Pyrrole Esters via the Van Leusen Reaction
Introduction: The Strategic Importance of 3-Substituted Pyrrole Esters The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-Substituted Pyrrole Esters
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1] Among its derivatives, 3-substituted pyrrole esters are particularly valuable synthons, serving as key intermediates in the synthesis of complex molecules with significant biological activity. Their strategic importance necessitates robust and versatile synthetic methodologies. The Van Leusen pyrrole synthesis, a powerful [3+2] cycloaddition reaction, offers an elegant and operationally simple approach to this class of compounds.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 3-substituted pyrrole esters utilizing p-toluenesulfonylmethyl isocyanide (TosMIC). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights for troubleshooting and optimization.
Mechanistic Rationale: A Stepwise Look at the Van Leusen [3+2] Cycloaddition
The Van Leusen pyrrole synthesis is a formal [3+2] cycloaddition between a TosMIC anion and an electron-deficient alkene, such as an α,β-unsaturated ester.[2][3] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyanide group, and a tosyl group that acts as an excellent leaving group, is central to this transformation.[4][5][6]
The generally accepted mechanism proceeds through the following key steps:
Deprotonation of TosMIC: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts the acidic proton from the α-carbon of TosMIC (1) to form a resonance-stabilized carbanion (2).[2][7][8] This step is critical and requires anhydrous conditions to prevent quenching of the anion.[7]
Michael Addition: The TosMIC carbanion (2) acts as a potent nucleophile, attacking the β-position of the α,β-unsaturated ester (a Michael acceptor, 3) in a conjugate addition reaction. This forms an enolate intermediate (4).[9]
Intramolecular Cyclization (5-endo-dig): The enolate intermediate (4) undergoes a 5-endo-dig cyclization, where the enolate oxygen attacks the isocyanide carbon to form a five-membered dihyro-oxazole intermediate. However, the more favored pathway for pyrrole formation involves the attack of the α-carbon of the original TosMIC moiety onto the isocyanide carbon, leading to a five-membered dihydropyrrole ring (5).[10]
Elimination of the Tosyl Group: The dihydropyrrole intermediate (5) then undergoes a base-mediated elimination of the p-toluenesulfinate group. This step is driven by the formation of a more stable aromatic system.
Tautomerization: The resulting 1H-pyrrole intermediate rapidly tautomerizes to the more stable 2H-pyrrole, which upon protonation during workup, yields the final 3-substituted pyrrole ester (6).[10]
Figure 1: Generalized mechanism of the Van Leusen pyrrole synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general procedure for the synthesis of 3-substituted pyrrole esters. It is crucial to adapt and optimize the reaction conditions for specific substrates.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
Formation of the TosMIC Anion: Suspend the NaH in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve TosMIC (1.0 eq) in anhydrous DMSO and add this solution dropwise to the NaH suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 15 minutes.[7]
Michael Addition and Cyclization: Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous diethyl ether. Add this solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: A typical experimental workflow for the Van Leusen synthesis.
Quantitative Data Summary:
Reactant/Reagent
Molar Equivalents
Role
α,β-Unsaturated Ester
1.0
Michael Acceptor
TosMIC
1.0 - 1.2
C-N=C Synthon
Sodium Hydride (NaH)
2.0
Base
Anhydrous Solvent
-
Reaction Medium
Best Practices and Troubleshooting
The successful execution of the Van Leusen pyrrole synthesis hinges on careful attention to several key parameters.[7][8]
Observation
Potential Cause
Recommended Solution
Low or no product formation
Inactive base; presence of moisture.
Use fresh, high-quality NaH. Ensure all glassware is flame-dried and solvents are anhydrous.[7]
Sterically hindered substrates.
Increase reaction temperature or use a stronger, non-nucleophilic base like potassium tert-butoxide.
Formation of complex product mixture
Polymerization of the Michael acceptor.
Add the Michael acceptor solution slowly at a low temperature to control the exotherm.
Side reactions of TosMIC.
Ensure the dropwise addition of TosMIC to the base to avoid localized high concentrations.
Low yield after workup
Product instability.
Some pyrroles can be sensitive to acidic conditions. Ensure the quenching step is performed carefully and consider a milder workup if necessary.
Conclusion
The Van Leusen pyrrole synthesis is a highly effective and versatile method for the preparation of 3-substituted pyrrole esters. Its operational simplicity and broad substrate scope make it an invaluable tool in synthetic organic chemistry.[2] By understanding the underlying mechanism and adhering to best practices in experimental execution, researchers can reliably access a wide range of valuable pyrrolic intermediates for applications in drug discovery and materials science.
References
Gong, Y., Chen, Z., & Wang, Q. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]
Torres, J., Hernández, A., & Quintero, J. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. [Link]
Request PDF. (n.d.). Mechanochemical Syntheses of N‑Containing Heterocycles with TosMIC. [Link]
ResearchGate. (n.d.). Synthesis of pyrrole derivatives using stannylated TosMIC. [Link]
MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. [Link]
ResearchGate. (n.d.). Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. [Link]
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
ACS Publications. (2007). Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction. [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
Request PDF. (2025). Modular Synthesis of 3,4‐Disubstituted Pyrroles Through Three‐Component Van Leusen Reaction of Propargylamines with Tosylmethyl Isocyanide and Water. [Link]
Semantic Scholar. (n.d.). A Facile and Green synthesis of Van Leusen 3,4-disubstituted Pyrroles - A Microwave-assisted IL mediated [3+2] Cycloaddition of TosMIC and Chalcones: Molecular docking, Biological and DFT studies. [Link]
Technical Support Center: Functionalization of 1-Methylpyrrole-3-Carboxylate
Topic: Regioselectivity & Troubleshooting Guide Ticket ID: PYR-3-CARB-REGIO Status: Active Analyst: Senior Application Scientist Executive Summary: The "Push-Pull" Conflict If you are seeing inseparable mixtures or unexp...
If you are seeing inseparable mixtures or unexpected isomers when functionalizing methyl 1-methylpyrrole-3-carboxylate , you are likely battling the conflicting electronic effects of the pyrrole ring.
This substrate presents a unique "Push-Pull" electronic landscape:
The Push: The Nitrogen lone pair activates the ring (favors
-positions C2 and C5).
The Pull: The C3-Ester is an Electron Withdrawing Group (EWG), deactivating the ring and creating steric bulk.
The Golden Rule of Selectivity:
For C5 Functionalization: Use Electrophilic Aromatic Substitution (EAS) . The C5 position is electronically activated by the nitrogen but sterically distal from the ester.
For C2 Functionalization: Use Directed Ortho Metalation (DoM) . The C3-ester carbonyl coordinates lithium, directing the base specifically to C2.
Decision Matrix & Reactivity Map
Use this logic flow to determine your synthetic strategy.
Figure 1: Strategic decision tree for regioselective functionalization.
Mechanism: The C3-ester deactivates the adjacent C2 and C4 positions via induction. C5 remains the most nucleophilic site that is also sterically accessible.
Protocol 1: Regioselective Bromination (C5)
Issue: Formation of poly-brominated species or mixtures.
Solution: Control stoichiometry and temperature strictly.
Parameter
Recommendation
Rationale
Reagent
NBS (N-Bromosuccinimide)
Milder than ; prevents rapid poly-halogenation.
Solvent
THF or DMF
Polar solvents stabilize the transition state.
Temp
-78°C to 0°C
Low temp kinetically favors the most activated position (C5).
Stoichiometry
0.95 - 1.0 eq
Slight deficit prevents di-bromination (C2/C5).
Step-by-Step Workflow:
Dissolve 1-methylpyrrole-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M).
Cool to -78°C (acetone/dry ice bath).
Add NBS (1.0 eq) dissolved in THF dropwise over 30 minutes.
Allow to warm to 0°C slowly. Monitor by TLC/LCMS.
Diagnostic: If C2-bromo is observed, lower temperature. If C2,C5-dibromo is observed, reduce NBS to 0.9 eq.
Protocol 2: Vilsmeier-Haack Formylation (C5)
Issue: Low conversion or ester hydrolysis.
Solution:
Standard Vilsmeier (
/DMF) typically targets C5 due to steric crowding at C2 by the ester group [1].
Warning: Ensure anhydrous conditions to prevent hydrolysis of the C3-ester to the carboxylic acid.
Mechanism: The carbonyl oxygen of the C3-ester coordinates with Lithium, bringing the base (Li-base) into proximity with the C2 proton. This "Chelation Control" overrides the steric preference for C5.
Figure 2: Mechanism of Chelation-Controlled Lithiation at C2.
Protocol 3: C2-Formylation/Alkylation
Issue: Attack at C5 or decomposition.
Solution: Use a bulky base (LDA or LTMP) to avoid nucleophilic attack on the ester carbonyl.
Parameter
Recommendation
Rationale
Base
LDA (Lithium Diisopropylamide)
Non-nucleophilic; bulky enough to avoid attacking the ester.
Solvent
Anhydrous THF
Essential for Li-cluster stability.
Temp
-78°C (Critical)
Higher temps cause "Base Walk" (scrambling) or polymerization.
Quench
DMF (for aldehyde) or Alkyl Halide
Add electrophile at -78°C.
Step-by-Step Workflow:
Generate LDA: Add
-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in THF at -78°C. Stir 30 min.
Substrate Addition: Add 1-methylpyrrole-3-carboxylate (1.0 eq) in THF dropwise. The solution may turn yellow/orange (formation of lithio-species).
Aging: Stir at -78°C for 45-60 minutes to ensure complete deprotonation.
Note: The Li atom is now chelated between the ester carbonyl and the C2 carbon [2].
Warm Up: Allow to warm to RT only after quenching.
Troubleshooting FAQ
Q1: I am trying to arylate the ring. Should I use EAS or Lithiation?
Answer: Neither. Use Palladium-Catalyzed C-H Activation .
Conditions:
, Phosphine ligand, Base ().
Selectivity: Often favors C5 (sterically less hindered) unless specific "Directing Groups" are used on the Nitrogen. However, recent literature suggests that under specific acidic conditions (CMD mechanism), C2 arylation is possible [3].
Q2: My ester hydrolyzed during the reaction. What happened?
Answer: You likely generated
or in situ (common in Friedel-Crafts or Vilsmeier) and didn't buffer the workup.
Fix: Quench Vilsmeier reactions into buffered ice water (Sodium Acetate) to neutralize acid immediately.
Q3: I see a "double addition" product. How do I stop it?
Answer: Pyrroles are electron-rich. Once you add an electron-donating group (like an alkyl), the ring becomes more reactive.
Fix: If alkylating, use the Lithiation route (Module B). The product of lithiation is neutral, preventing runaway reactivity. If performing EAS, stop at 80-90% conversion.
References
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text confirming EAS preference for alpha-positions and steric influence of C3-substituents).
Gribble, G. W. Lithiation of Pyrroles. In Heterocyclic Scaffolds II; Springer, 2010. (Detailed review of C2-directed lithiation via ester chelation).
Roger, J.; Doucet, H. Regioselective C-2 or C-5 Direct Arylation of Pyrroles with Aryl Bromides using a Ligand-Free Palladium Catalyst.[1] Adv.[1][2] Synth. Catal.2009 , 351, 1977–1990.[1]
Krompiec, M. et al. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions (RegioSQM). Chem. Sci.2020 , 11, 1267-1271.
Technical Support Center: Purification of Ethyl 1-methyl-1H-pyrrole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of ethyl 1-methyl-1H-pyrrole-3-carboxylate. This document is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of ethyl 1-methyl-1H-pyrrole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The inherent reactivity of the pyrrole ring system can lead to specific purification hurdles, which this guide aims to address in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of ethyl 1-methyl-1H-pyrrole-3-carboxylate oil.
Question 1: My crude product is a dark brown or black oil, but the literature suggests it should be a pale-yellow oil. What causes this, and how can I decolorize it?
Answer:
The dark coloration is a classic issue with electron-rich heterocyclic compounds like pyrroles. The primary cause is oxidation and subsequent polymerization of the pyrrole ring, which is highly susceptible to air and light. Even trace amounts of highly conjugated polymeric impurities can lead to intense discoloration without significantly affecting the purity as determined by NMR.
Causality and Actionable Solutions:
Oxidative Degradation: The pyrrole ring can be easily oxidized, initiating a chain reaction that forms polymeric, highly colored byproducts. This process is often accelerated by trace acid, light, and heat.
Solution A (Inert Atmosphere): Handle the crude material and perform all purification steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
Solution B (Activated Carbon Treatment): Before committing to a primary purification method, you can attempt to remove color bodies. Dissolve the crude oil in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon can adsorb your product, potentially lowering the yield, so use it sparingly.
Acid-Catalyzed Polymerization: Residual acid from the synthesis (e.g., from deprotection steps or acidic workups) can catalyze polymerization.
Solution C (Aqueous Wash): Before concentrating the crude product, ensure the organic layer is thoroughly washed with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine, to neutralize and remove any residual acids.
Question 2: I've purified my ethyl 1-methyl-1H-pyrrole-3-carboxylate by column chromatography, but I have a persistent impurity with a similar Rf value. How can I resolve this?
Answer:
This is a common challenge indicating that the impurity has a polarity very similar to your target compound. The impurity could be a regioisomer, a structurally related byproduct, or an unreacted starting material.
Expert-Level Troubleshooting Steps:
Identify the Impurity (If Possible): Use analytical techniques like GC-MS or LC-MS to get a mass of the impurity. This can provide clues to its identity. For instance, an impurity with the same mass suggests an isomer.
Optimize Flash Chromatography:
Shallow the Gradient: If you are using gradient elution (e.g., 0% to 20% ethyl acetate in hexanes), run a much shallower gradient (e.g., 5% to 10% ethyl acetate over many column volumes). This increases the resolution between closely eluting spots.
Change Solvent System Selectivity: The "magic" of chromatography is in the solvent system. Do not just vary the ratio; change the solvents themselves. The interactions between the solvents, your compound, and the silica gel are complex. If a hexane/ethyl acetate system fails, try a different solvent system. A good alternative for pyrroles is a ternary system like hexane/dichloromethane/ethyl acetate or replacing ethyl acetate with diethyl ether, which has different hydrogen bonding characteristics.[1]
Switch the Stationary Phase: If silica gel (which is acidic) fails to give a good separation or causes degradation, consider switching to a different stationary phase.
Neutral Alumina: Less acidic than silica and can be effective for acid-sensitive compounds.
Reverse-Phase (C18) Silica: Separation is based on hydrophobicity rather than polarity. This is an excellent alternative if the impurity has a different lipophilicity. An appropriate solvent system would be a gradient of acetonitrile in water.[2]
Question 3: My yield is very low after flash chromatography. It seems like I'm losing my compound on the column. What is happening?
Answer:
Significant product loss on a silica gel column typically points to two main issues: irreversible adsorption or on-column degradation. Pyrrole esters can be sensitive to the acidic nature of standard silica gel.
Mechanistic Explanation and Solutions:
Acidity of Silica Gel: Standard silica gel has a pKa of around 4-5, making its surface acidic. This can lead to the decomposition of acid-sensitive compounds or cause strong, irreversible binding.
Solution A (Deactivate the Silica): Neutralize the silica gel before running the column. This can be done by eluting the packed column with your starting eluent mixture containing 1-3% triethylamine (Et₃N).[3] The triethylamine will occupy the acidic silanol sites, making the surface less aggressive. Re-equilibriate with the mobile phase without triethylamine before loading your sample.
Solution B (Minimize Contact Time): Use a shorter, wider column and apply slight positive pressure ("flash" chromatography) to speed up the elution. Do not let the compound sit on the column for an extended period.
High Polarity: If your compound is unexpectedly polar, it may be smearing across many fractions or not eluting at all with your chosen solvent system.
Solution C (Verify Elution): After your main product should have eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any additional material comes off. This will confirm if your compound was simply sticking to the column.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable purification method for ethyl 1-methyl-1H-pyrrole-3-carboxylate oil?
A1: There are two primary methods, and the best choice depends on the scale of your reaction and the nature of the impurities.
Vacuum Distillation: This is the preferred method for large quantities (>5 g) if the main impurities are non-volatile (e.g., salts, baseline material on TLC) or have significantly different boiling points. It is efficient and often yields very pure material. Based on similar compounds, the boiling point is likely high, requiring a good vacuum (e.g., <1 mmHg).[4][5][6]
Flash Column Chromatography: This is the most versatile method, especially for smaller scales or when impurities have similar volatilities to the product (e.g., isomers). It offers fine control over separation.
Purification Method
Pros
Cons
Best For Removing
Vacuum Distillation
- Excellent for large scale- High purity achievable- Cost-effective solvents
- Requires thermal stability- Not effective for isomers with close boiling points- Potential for decomposition at high temperatures
Non-volatile impurities (polymers, salts), starting materials with very different boiling points.
Flash Chromatography
- High resolution for similar compounds- Works at room temperature- Applicable to small scales
- Can be lower yielding due to adsorption/degradation- Requires larger volumes of solvent- More labor-intensive
Isomers, byproducts with similar polarity, colored impurities.
Acid/Base Wash
- Simple and fast- Removes ionic impurities effectively
- Only removes acidic or basic impurities- Risk of emulsion formation
Residual acidic or basic catalysts, reagents, or byproducts.
Q2: How should I properly store the purified ethyl 1-methyl-1H-pyrrole-3-carboxylate oil?
A2: Due to its sensitivity to air and light, proper storage is critical to maintain purity. Store the oil in an amber vial under an inert atmosphere (argon or nitrogen is best). For long-term storage, sealing the vial with parafilm and placing it in a freezer at -20°C is recommended.
Q3: The purified product is an oil. Is it possible to induce crystallization?
A3: While many pyrrole carboxylates are oils or low-melting solids, crystallization can sometimes be achieved.
Mixed-Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., diethyl ether or dichloromethane). Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or pentane) dropwise until the solution becomes faintly cloudy. You can then either let it stand at room temperature or cool it to induce crystal formation.
Salt Formation: If the compound has a basic site, you could attempt to form a crystalline salt (e.g., a hydrochloride or tosylate salt), which can then be purified by recrystallization and neutralized back to the free base if needed.
Q4: What are the best analytical techniques to confirm the purity of the final product?
A4: A combination of methods is always best for an authoritative assessment of purity.
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect impurities down to the ~1-2% level.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the purity of volatile compounds and identifying any impurities by their mass fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): Can provide high-resolution separation and quantification of purity, often with greater sensitivity than NMR.[7]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product mass of approximately 1-2 grams.
TLC Analysis:
Dissolve a tiny amount of your crude oil in ethyl acetate.
Spot on a silica TLC plate and develop with a solvent system of 10% ethyl acetate in hexanes.
Visualize under UV light and/or by staining (e.g., with potassium permanganate).
Adjust the solvent polarity until the desired product has an Rf value of approximately 0.25-0.35 for optimal separation.
Column Preparation:
Select an appropriate size glass column and dry-pack it with silica gel.
Wet the silica by running your chosen starting eluent (e.g., 5% ethyl acetate in hexanes) through the column until it is fully saturated and free of air bubbles.
Sample Loading:
Dissolve your crude oil in a minimal amount of dichloromethane or the eluent.
In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally provides better resolution.
Carefully add the silica-adsorbed sample to the top of the packed column.
Elution and Fraction Collection:
Begin eluting with your starting solvent system, collecting fractions.
If using a gradient, slowly and incrementally increase the polarity of the mobile phase (e.g., from 5% to 10% to 15% ethyl acetate).
Monitor the fractions being collected by TLC to identify which ones contain your pure product.
Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.
Protocol 2: Purification by Vacuum Distillation
This protocol is for thermally stable oils where impurities are significantly less volatile.
Apparatus Setup:
Assemble a short-path distillation apparatus. It is critical to have smooth boiling, so use a magnetic stir bar or an ebulliator.
Use a well-insulated distillation head to minimize heat loss.
Connect the apparatus to a vacuum pump capable of reaching <1 mmHg, with a cold trap in between.
Distillation Procedure:
Place the crude oil in the distillation flask.
Slowly apply the vacuum. You may see some low-boiling solvents distill first.
Once a stable, high vacuum is achieved, slowly heat the distillation flask using an oil bath with stirring.
Monitor the temperature at the distillation head. Collect any initial low-boiling impurities as a forerun fraction.
As the temperature rises and stabilizes, collect the main fraction corresponding to your product. The exact boiling point will depend on the vacuum level. For a related compound, ethyl pyrrole-2-carboxylate, the boiling point is 125-128°C at 25 mmHg.[4] Expect a similar or slightly higher range.
Stop the distillation before the flask goes to dryness to avoid charring of non-volatile residues.
Product Recovery:
Allow the apparatus to cool completely before slowly releasing the vacuum.
The purified oil is in the receiving flask.
Visualization of Workflows
Caption: General purification workflow for ethyl 1-methyl-1H-pyrrole-3-carboxylate.
Caption: Decision tree for troubleshooting common purification issues.
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. ChemSynthesis. Available at: [Link]
Gugołek, N., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. Available at: [Link]
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. (2024). Available at: [Link]
Marth, G. (2009). The Sythesis of Polyfunctional Pyrroles and the Investigation of the Chemoselectivity of their Reactions. University of Sunderland. Available at: [Link]
McNeill, E., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Available at: [Link]
Purification of crude pyrroles. Google Patents. (US5502213A).
Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents. (CN103508959A).
Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Available at: [Link]
Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. (2025). Available at: [Link]
Ethyl 1H-pyrrole-3-carboxylate. PubChem. (CID 13070719). Available at: [Link]
Separation of Ethyl 1-methylpyrrole-2-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. (1954). Available at: [Link]
Studies in the Pyrrole Series. I. The Preparation of Certain N-Methyl Pyrroles. Journal of the American Chemical Society. (1951). Available at: [Link]
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. (2025). Available at: [Link]
59 questions with answers in PYRROLES. ResearchGate. Available at: [Link]
How can I modify my flash chromatography method to separate chemically similar compounds?. Biotage. (2023). Available at: [Link]
Process for the purification of crude pyrroles. Google Patents. (EP0608688A1).
Supporting Information. ACS Publications. Available at: [Link]
Preventing polymerization of pyrrole-3-carboxylates during storage
Welcome to the technical support guide for the handling and storage of pyrrole-3-carboxylates. As a Senior Application Scientist, I understand that the long-term stability of these crucial chemical building blocks is par...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the handling and storage of pyrrole-3-carboxylates. As a Senior Application Scientist, I understand that the long-term stability of these crucial chemical building blocks is paramount for reproducible and successful research. Pyrrole-3-carboxylates are electron-rich heterocyclic compounds, making them highly valuable in medicinal chemistry and materials science, but also susceptible to degradation.
This guide is designed to provide you with a deep understanding of why these compounds can polymerize and to offer practical, field-proven solutions to prevent it. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Troubleshooting Guide: Identifying and Understanding Polymerization
This section addresses common problems researchers encounter when storing pyrrole-3-carboxylates. Each answer explains the chemical causality behind the observed issue.
Q1: My stored pyrrole-3-carboxylate, which was initially a white or off-white solid, has turned yellow, brown, or even black. What happened and is it still usable?
A: This discoloration is a definitive sign of degradation, specifically oligomerization or polymerization.[1] The pyrrole ring is inherently electron-rich and prone to oxidation. When exposed to initiators like atmospheric oxygen, light, or trace acidity, a cascade of reactions begins.[1][2] This process often involves the formation of radical cations, which are highly reactive species that attack other neutral pyrrole monomers, leading to chain growth.[3][4]
As these chains (oligomers or polymers) grow, they form extended conjugated π-systems. These larger systems absorb light at longer wavelengths, shifting from the UV into the visible spectrum, which our eyes perceive as a change from colorless to yellow, brown, and eventually black. Prolonged standing in the air is known to promote this slow polymerization.
Usability: The material is now impure. For applications requiring high purity and precise stoichiometry, such as in multi-step drug synthesis, using the discolored product is strongly discouraged. The polymeric impurities can interfere with your reaction, leading to low yields and complex purification challenges.
Q2: I've noticed a precipitate forming or the viscosity of my liquid pyrrole-3-carboxylate has significantly increased during storage. What does this signify?
A: This indicates a more advanced stage of polymerization. As the small monomer units link together to form long polymer chains, their physical properties change dramatically. The increased intermolecular forces and molecular weight of the polymers reduce their solubility in the parent monomer or solvent, causing them to precipitate out of the solution. The increased viscosity is a direct result of the entanglement of these newly formed polymer chains. The product is significantly compromised and should be discarded or purified, if possible.
Q3: My reaction yields are inconsistent, and I see significant streaking from the baseline on my TLC plates when using my stored pyrrole-3-carboxylate. Could storage be the issue?
A: Absolutely. This is a classic symptom of using a degraded starting material. The baseline streaking on a Thin Layer Chromatography (TLC) plate indicates the presence of multiple, often polar and high-molecular-weight, impurities—the hallmark of polymerization. These polymeric byproducts not only reduce the molar quantity of the active starting material but can also chelate catalysts, scavenge reagents, or otherwise inhibit your desired chemical transformation, leading to poor and unpredictable yields. A self-validating experimental system always begins with starting materials of the highest possible purity.
Frequently Asked Questions (FAQs): Prevention and Best Practices
This section provides preventative strategies and best practices for storing and handling pyrrole-3-carboxylates to ensure their long-term stability.
Q1: What is the definitive "gold standard" protocol for storing pyrrole-3-carboxylates to guarantee maximum stability?
A: The optimal storage protocol is a multi-faceted approach designed to rigorously exclude all known polymerization triggers.
Detailed Protocol for Optimal Storage:
Procure High-Purity Material: Begin with the highest purity starting material available, as impurities can sometimes catalyze degradation.
Aliquot into Single-Use Quantities: Upon receipt, immediately divide the bulk container into smaller, single-experiment portions in a controlled environment (see step 3). This crucial step prevents the repeated introduction of atmospheric contaminants to the main stock each time the material is accessed.
Utilize an Inert Atmosphere: Handle the material exclusively under a dry, inert atmosphere, such as in a nitrogen or argon-filled glovebox or using a Schlenk line.[5][6][7][8] This is the most critical step to prevent oxidation.
Select Proper Containers: Use amber glass vials with solid, PTFE-lined screw caps.[9] The amber glass protects the compound from light, a known polymerization initiator.[1][10][2]
Backfill and Seal: Before sealing, flush the headspace of each vial with inert gas. Seal the cap tightly and, for added long-term protection, wrap the cap-vial interface with Parafilm® to create an additional barrier against moisture and air ingress.
Refrigerate: Store the sealed vials in a dark, refrigerated environment, ideally between 2-8 °C.[11][12] Low temperatures significantly slow the rate of any potential degradation reactions.
Segregate: Store the vials away from incompatible chemicals, particularly acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[1][10][13]
Q2: I do not have access to a glovebox or Schlenk line. What is a reliable alternative for an academic lab?
A: While a glovebox is ideal, you can still provide a good level of protection using the "gas-manifold" or "balloon" method.
Place your aliquots in their vials.
Insert a needle connected to a line of dry nitrogen or argon into the vial, ensuring a second, shorter needle serves as an outlet for the displaced air.
Flush the vial with a gentle stream of gas for 1-2 minutes.
Remove the outlet needle first, followed by the gas inlet needle, and immediately cap the vial tightly. This ensures the vial is left with a positive pressure of inert gas.
Proceed with sealing, refrigeration, and segregation as described in the gold-standard protocol.
Q3: How can I perform a quick quality control (QC) check on a stored sample before I use it in a critical reaction?
A: A few simple analytical checks can save you significant time and resources.
Visual Inspection: The first and simplest check. Any deviation from a white or pale-yellow color is a warning sign of degradation.[5]
Thin Layer Chromatography (TLC): Spot the material on a TLC plate and elute with an appropriate solvent system. Compare it to a previous TLC of a fresh sample if available. The appearance of new spots, or streaking from the baseline, indicates impurity.
Proton NMR (¹H NMR): Take a quick ¹H NMR spectrum. The presence of broadened aromatic signals or a complex, unresolved baseline can be indicative of oligomerization. The integration of key peaks should also be consistent with the expected structure.
Summary of Storage Conditions
For quick reference, the key storage parameters are summarized in the table below.
Avoids acid-catalyzed polymerization and direct oxidation.
Visualizing the Process
To better understand the factors at play, the following diagrams illustrate the degradation process and the decision-making workflow for troubleshooting.
Caption: Key triggers leading to the polymerization of pyrrole-3-carboxylates.
Caption: Troubleshooting workflow for assessing stored sample viability.
References
Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis - Benchchem. (n.d.). BenchChem.
Pyrrole. (n.d.). Datasheet.
ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE SDS, 108290-86-4 Safety Data Sheets. (n.d.). Echemi.com.
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
Gedanken, A., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI.
SAFETY DATA SHEET - Fisher Scientific. (2025, December 26). Fisher Scientific.
Air Sensitive Compounds. (n.d.). Ossila.
SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: CRY-PYR-003
Subject: Solvent Selection, Oiling Out Troubleshooting, and Polymorph Control
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary
Crystallizing 1-methylpyrrole-3-carboxylic acid derivatives presents a unique dual-nature challenge. The molecule possesses a polar, hydrogen-bonding head (carboxylic acid) and a lipophilic, electron-rich tail (N-methylpyrrole).[1] Unlike simple pyrroles, the N-methyl group removes a crucial hydrogen bond donor, significantly altering crystal packing and solubility profiles compared to N-H analogs.[1]
This guide provides a self-validating workflow to overcome the three most common failure modes: oiling out (liquid-liquid phase separation), decomposition (oxidation/decarboxylation), and poor yield due to incorrect solvent polarity matching.[1]
Module 1: Solvent Selection Strategy
The "Rule of Thumb" for these derivatives is Polar/Non-Polar Asymmetry .[1] Because the N-methyl group increases lipophilicity, these compounds are often too soluble in pure alcohols and too insoluble in pure hydrocarbons. A binary solvent system is almost always required for high recovery.[1]
Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Role
Technical Note
Alcohols
Methanol, Ethanol
Primary Solvent
Excellent dissolution via H-bonding with -COOH.[1] Risk:[1][2][3] High solubility may reduce yield without an anti-solvent.[1]
Esters
Ethyl Acetate (EtOAc)
Primary Solvent
Recommended starting point. Moderate polarity matches the pyrrole ring well.[1]
Hydrocarbons
Heptane, Hexane
Anti-Solvent
Poor solubility.[1][4] Use to drive precipitation from EtOAc or Toluene.[1]
Aromatics
Toluene
Single Solvent
High boiling point (110°C) allows for high-temperature dissolution and low-temperature precipitation.[1]
Chlorinated
DCM, Chloroform
Avoid
Too good a solvent; difficult to crystallize from.[1][4] prone to forming solvates.[1]
Water
Water
Anti-Solvent
Use only with alcohols.[1] Warning: Can cause oiling out if added too quickly.[1][3]
Recommended Binary Systems
System A (The Standard): Ethyl Acetate / Heptane[1]
Mechanism:[1][3][5] Dissolve in hot EtOAc; add Heptane until turbid; cool.
System B (The Polar Alternative): Ethanol / Water[1]
Mechanism:[1][3][5] Dissolve in hot Ethanol; add Water dropwise.[1]
Best for: Highly polar derivatives or salt forms.[1]
Risk:[1][2][3][5][6] High risk of oiling out if the melting point is depressed by impurities.[3][5][7]
Module 2: Troubleshooting "Oiling Out"
The Problem: The solution becomes cloudy, but instead of crystals, distinct liquid droplets form. These droplets eventually harden into an amorphous gum.[1]
The Cause: Liquid-Liquid Phase Separation (LLPS).[1][8] This occurs when the Metastable Zone Width (MSZW) is traversed at a temperature above the effective melting point of the solvated compound.
The "Oiling Out" Rescue Protocol
If you observe oil droplets:
Re-heat the mixture until the solution is clear (monophasic).
Add more Primary Solvent (e.g., Ethanol) to shift the composition away from the "Oiling Out Boundary."
Seed the solution at a higher temperature (just below saturation).
Slow Cool (1°C/min) to prevent crashing.
Visualizing the Failure Mode
The following diagram illustrates the thermodynamic trap of oiling out and the corrective path.
Caption: Decision logic for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Chemical Stability & Purity
Pyrrole derivatives are electron-rich, making them susceptible to oxidation (turning brown/black) and acid-catalyzed decomposition.[1]
Critical Handling Steps
De-gas Solvents: Oxygen promotes the formation of colored quinone-like impurities.[1] Sparge solvents with Nitrogen or Argon for 15 minutes before use.[1]
Avoid Strong Acids: While the carboxylic acid moiety is stable, the pyrrole ring can polymerize in the presence of strong mineral acids. If acidifying a salt, use weak acids (Acetic acid) or carefully controlled HCl equivalents.
Decarboxylation Risk: 1-methylpyrrole-3-carboxylic acid can decarboxylate at high temperatures (>150°C).[1] Avoid boiling high-boiling solvents (like DMSO or DMF) for extended periods.[1]
Module 4: Experimental Workflow (Self-Validating)
Do not proceed to scale-up until you pass this screening test.[1]
Protocol: The "Cloud Point" Titration
Weigh 100 mg of crude derivative into a vial.
Add Ethyl Acetate dropwise at 60°C until dissolved (record volume
).
Add Heptane dropwise at 60°C until a faint persistent cloudiness appears (Cloud Point).
Add 1-2 drops of Ethyl Acetate to clear the solution.[1]
Remove from heat.[1] Insulate the vial (wrap in foil/cotton) to ensure slow cooling.
Failure (Oil): Re-heat, add 10% more Ethyl Acetate, and repeat.
Frequently Asked Questions (FAQ)
Q1: My crystals are turning pink/brown upon filtration. Why?
A: This is oxidative degradation.[1] The pyrrole ring is oxidizing in air.
Fix: Wash the crystal cake with cold, degassed solvent containing a trace of antioxidant (e.g., BHT) or dry strictly under vacuum/inert gas immediately.
Q2: I obtained a solid, but the NMR shows solvent peaks that won't dry off.
A: You likely formed a solvate .[1] Carboxylic acids often trap alcohols or chlorinated solvents in the lattice.
Fix: Recrystallize from a non-solvate forming solvent like Toluene, or dry at elevated temperature (vacuum oven at 50°C) if thermal stability permits.
Q3: Can I use water as a solvent?
A: Only as an anti-solvent. 1-methylpyrrole-3-carboxylic acid has low water solubility due to the hydrophobic methyl-pyrrole core, unless the pH is high (forming the carboxylate salt).[1]
References
Mettler Toledo. "Oiling Out in Crystallization: Causes and Remedies."[1] Particle System Characterization. Link
Perrin, D. D., & Armarego, W. L. F. (1988).[1][6] Purification of Organic Chemicals. Pergamon Press.[1] (Standard reference for solvent properties and purification logic).
PubChem. "1-methyl-1H-pyrrole-3-carboxylic acid (Compound)."[1] National Library of Medicine.[1] Link[1]
Davey, R. J., et al. (2013).[1] "Crystal Engineering of Organic Compounds." Chemical Reviews. (Authoritative text on nucleation and phase separation mechanisms).
Technical Support Center: Pyrrole Alkylation & Separation
Topic: Separation of N-methyl and C-methyl Pyrrole Byproducts Executive Summary & Core Challenge The Issue: The methylation of pyrrole is a classic example of ambident nucleophile behavior. The pyrrolyl anion can react a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation of N-methyl and C-methyl Pyrrole Byproducts
Executive Summary & Core Challenge
The Issue: The methylation of pyrrole is a classic example of ambident nucleophile behavior. The pyrrolyl anion can react at the nitrogen (N-methylation, kinetic/hard control) or at the carbon (C-methylation, thermodynamic/soft control).
The Consequence: Researchers often aim for N-methylpyrrole but end up with significant quantities of 2-methylpyrrole (and 3-methylpyrrole), or vice versa.[1] These isomers have distinct electronic properties but can be difficult to separate if the scale and method are not matched correctly.
This guide provides a self-validating workflow to Identify, Separate, and Prevent these mixtures.
Diagnostic Phase: "What do I actually have?"
Before attempting separation, you must quantify the ratio of isomers. Relying solely on TLC is dangerous due to co-elution.
Quick Reference Data Table
Property
N-Methylpyrrole
2-Methylpyrrole
3-Methylpyrrole
Differentiation Factor
Boiling Point
112–113 °C
148 °C
143 °C
C (High)
Polarity
Low (No H-bond donor)
Medium (H-bond donor)
Medium (H-bond donor)
values differ
H NMR ()
3.6–3.7 ppm (s)
2.2–2.3 ppm (s)
2.1 ppm (s)
Chemical Shift
H NMR (NH)
Absent
Broad singlet (~8.0 ppm)
Broad singlet
Exchangeable Proton
Troubleshooting FAQ: Identification
Q: I see a single spot on TLC, but my yield is >100%. What is happening?A: You likely have co-elution of N- and C-isomers.[1] Standard silica TLC plates often fail to resolve these without modification because the non-polar N-methylpyrrole drags the more polar C-methylpyrrole along.[1]
Action: Run an NMR. Look for the diagnostic methyl peaks.
Action: Use GC-MS . The retention times will differ significantly due to the boiling point gap. N-methyl elutes significantly earlier than C-methyl isomers on non-polar columns (e.g., DB-5).[1]
Bulk Separation: Distillation (The Primary Lever)
Scenario: You have >10g of crude mixture.[2]
Recommendation: Do not use column chromatography as the first step. The boiling point difference (
C) makes fractional distillation the most efficient method.
Caption: Decision matrix for separating pyrrole isomers based on scale and physical properties.
Prevention: Controlling Regioselectivity
Q: How do I stop C-methylation from happening in the first place?A: You must control the "Hard/Soft" character of the nucleophile.[1]
Mechanism & Control
The pyrrolyl anion is an ambident nucleophile.
N-Attack (Hard): Favored by ionic bonding.[1] Use NaH or K in polar aprotic solvents (DMF, DMSO) to create a "naked" anion.
C-Attack (Soft): Favored by covalent bonding or chelation.[1] Use Grignard reagents (Mg) or Lithium bases in non-polar solvents (Toluene), or allow the reaction to heat up (thermodynamic control).
The "N-Selective" Protocol (High Purity)[1]
Solvent: Dry DMF or DMSO (dissociates the ion pair).
Base: NaH (Sodium Hydride) or KOH (powdered).
Electrophile: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate).
Temperature: Keep < 0°C .
Why? N-methylation is kinetically controlled.[1] High temperatures promote rearrangement to the thermodynamically stable C-methyl isomer.[1]
Caption: Mechanistic pathways controlling regioselectivity in pyrrole alkylation.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Heterocycles and Ambident Nucleophiles). [1]
PubChem Database. (n.d.). N-methylpyrrole (Compound CID 7304).[1][6] National Center for Biotechnology Information. Retrieved February 26, 2026.
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: N-Methylpyrrole. Merck KGaA.[2] Retrieved February 26, 2026. [1]
Scholtz, M. (1913). "Über die Methylierung des Pyrrols" (On the methylation of pyrrole). Berichte der deutschen chemischen Gesellschaft. (Foundational text on thermal rearrangement of N-alkyl to C-alkyl pyrroles).
Separation Science. (n.d.). Chromatography of Nitrogen Heterocycles. (General reference for amine tailing on silica).
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of the Pyrrole Ring
For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. As a foundational heterocyclic scaffold in a vast array of natural products and p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. As a foundational heterocyclic scaffold in a vast array of natural products and pharmaceuticals, a deep understanding of its spectroscopic properties is essential for structural elucidation, reaction monitoring, and quality control. This guide provides an in-depth comparison of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of pyrrole ring carbons, supported by experimental data and validated protocols, to empower researchers in their interpretation of complex spectral data.
We will move beyond a simple catalog of chemical shifts to explore the underlying electronic principles that govern them. By understanding the causality behind substituent-induced shifts and solvent effects, you will be equipped to predict and interpret the spectra of novel pyrrole derivatives with greater confidence.
The Foundational Spectrum: Unsubstituted Pyrrole
The five-membered aromatic ring of pyrrole presents a simple yet informative ¹³C NMR spectrum. Due to molecular symmetry, only two signals are observed for the four ring carbons. The α-carbons (C2/C5), being directly adjacent to the electronegative nitrogen atom, are more deshielded and thus resonate at a higher chemical shift (downfield) compared to the β-carbons (C3/C4).[1]
Table 1: Typical ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole.
Carbon Position
Hybridization
Typical Chemical Shift (δ) in CDCl₃ (ppm)
Rationale for Chemical Shift
C-2, C-5 (α)
sp²
~118.3
Adjacent to electronegative nitrogen; lower electron density (deshielded).
C-3, C-4 (β)
sp²
~108.1
Further from nitrogen; higher electron density (shielded).
Note: Values can vary slightly depending on the solvent and concentration.[2]
Comparative Analysis: The Influence of Ring Substituents
The true utility of ¹³C NMR in pyrrole chemistry emerges when analyzing substituted rings. The position and electronic nature of a substituent profoundly alter the electron density distribution within the ring, leading to predictable changes in the chemical shifts of the pyrrole carbons.[3] These substituent-induced chemical shifts (SCS) are the key to deciphering the substitution pattern of a pyrrole derivative.
Core Principle: Electronic Effects
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), acyl (-COR), or cyano (-CN) groups pull electron density away from the pyrrole ring. This general deshielding effect causes the signals for the ring carbons to shift downfield (to a higher ppm value).[1][4] The magnitude of this shift is most pronounced for the carbon directly attached to the substituent and for carbons involved in resonance delocalization of the electron-withdrawing effect.[3][4]
Electron-Donating Groups (EDGs): Substituents like alkyl or amino (-NH₂) groups donate electron density into the ring. This shielding effect causes the carbon signals to shift upfield (to a lower ppm value).[1]
The following diagram illustrates this fundamental principle.
Caption: Influence of electron-donating and -withdrawing groups on pyrrole ¹³C NMR shifts.
Data-Driven Comparison: Substituent Chemical Shifts (SCS)
The chemical shifts of substituted pyrroles can be reasonably predicted by adding substituent-induced increments to the base values of unsubstituted pyrrole.[3][5] The following table provides a comparative summary of the effects of common substituents at the C-2 position.
Table 2: Comparison of Substituent Effects on Pyrrole ¹³C Chemical Shifts (Δδ in ppm from base values).
Substituent (at C-2)
Type
Δδ C-2 (ppm)
Δδ C-3 (ppm)
Δδ C-4 (ppm)
Δδ C-5 (ppm)
-CHO
EWG
+13.6
+12.3
+3.2
+8.0
-COCH₃
EWG
+13.8
+10.1
+2.0
+7.5
-COOCH₃
EWG
+4.1
+7.3
+1.7
+5.3
-CN
EWG
-15.5
+10.2
+3.0
+8.1
-NO₂
EWG
+24.4
-2.1
+3.9
+9.9
-CH₃
EDG
+9.7
-2.2
+0.4
-1.1
-I
Halogen
-37.5
+9.0
-0.6
+0.6
Data adapted from literature sources.[3] Note the significant deshielding (positive Δδ) of C-2 and other ring carbons by most EWGs. The cyano group is a notable exception for the ipso-carbon due to anisotropic effects, while still deshielding other positions. Alkyl groups (EDGs) generally cause shielding (negative Δδ) or minor shifts.
The Impact of the Spectroscopic Environment: Solvent Effects
The choice of deuterated solvent is not a trivial decision and can significantly influence the observed chemical shifts, primarily through intermolecular interactions like hydrogen bonding.[6][7] For pyrrole, the N-H proton is a hydrogen bond donor.
Non-Polar Solvents (e.g., CDCl₃, Benzene-d₆): Minimal interaction with the N-H proton. Chemical shifts are primarily governed by the intrinsic electronic structure.
Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are hydrogen bond acceptors. They interact with the N-H proton, which can subtly alter the electron density of the entire ring system. This often leads to minor downfield shifts for the ring carbons compared to non-polar solvents.
Polar Protic Solvents (e.g., CD₃OD, D₂O): These solvents can both donate and accept hydrogen bonds, leading to more complex interactions and potentially significant changes in chemical shifts.[7]
Expert Insight: When comparing spectra, consistency in the choice of solvent is critical. For novel compounds, acquiring spectra in both a non-polar (CDCl₃) and a polar aprotic (DMSO-d₆) solvent can provide valuable structural information.
A Self-Validating Experimental Protocol for High-Quality ¹³C NMR
Trustworthy data is the bedrock of scientific integrity. The following protocol is designed to be a self-validating system, incorporating steps that ensure accuracy and allow for unambiguous signal assignment.
Step 1: Sample Preparation
Concentration: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher sample concentration is required compared to ¹H NMR. Aim for 20-50 mg of the pyrrole derivative dissolved in 0.5-0.7 mL of deuterated solvent.[1]
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice. If solubility is an issue, or if hydrogen bonding effects are of interest, consider DMSO-d₆.
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[8]
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
Step 2: Data Acquisition (400 MHz Spectrometer Example)
Standard ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C{¹H} experiment. This is the primary experiment and provides a single peak for each unique carbon atom.[9]
Spectral Width (SW): 0 to 220 ppm, to encompass all possible carbon environments, including carbonyls.[8][10]
Number of Scans (NS): Start with 128 or 256 scans. Increase as needed for samples with poor signal-to-noise.
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate relaxation of all carbon nuclei, which is important for accurate integration, especially of quaternary carbons.
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is crucial for validating assignments by determining the number of attached protons for each carbon.
DEPT-135: Positive signals for CH and CH₃; negative signals for CH₂; quaternary carbons are absent.
DEPT-90: Only CH signals are observed.
Rationale: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively distinguish between C, CH, CH₂, and CH₃ carbons, which is invaluable for substituted pyrroles.
2D NMR for Unambiguous Assignment (Optional but Recommended):
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This is the most reliable way to assign protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is essential for assigning quaternary carbons and piecing together the full molecular structure.
Caption: Recommended workflow for the acquisition and validation of ¹³C NMR data for pyrroles.
References
Jones, R. A., & Bean, G. P. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry, 65(19), 6251–6254. [Link]
Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004–1009. [Link]
Stenutz, R. NMR chemical shift prediction of pyrroles. [Link]
Synthesis and Characterization of Soluble Conducting Polymers. ResearchGate. [Link]
Utility of13C NMR spectroscopy in monitoring the course of a complex reaction sequence: Reaction of pyrrole with formaldehyde. Academia.edu. [Link]
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]
13 C NMR Spectra of Pyrroles 1 and 4. ResearchGate. [Link]
Pyrrole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]
Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]
Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]
Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. (2017). Journal of Chemical Theory and Computation, 13(11), 5520–5534. [Link]
Computational protocols for calculating 13C NMR chemical shifts. (2019). Magnetic Resonance in Chemistry, 57(6), 283-300. [Link]
Novel Diazocrowns with Pyrrole Residue as Lead(II)Colorimetric Probes. (2021). Materials, 14(23), 7239. [Link]
Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2015). ResearchGate. [Link]
Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. (2023). AIP Publishing. [Link]
13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. (2016). ACS Symposium Series, 1227, 19–35. [Link]
Mastering Elemental Analysis for C8H11NO2 Pyrrole Derivatives: A Comparative Technical Guide
Executive Summary: The Purity Cliff in Drug Development In the synthesis of pyrrole-based pharmaceutical intermediates, specifically those with the molecular formula C8H11NO2 (MW: 153.18 g/mol ), establishing bulk purity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Cliff in Drug Development
In the synthesis of pyrrole-based pharmaceutical intermediates, specifically those with the molecular formula C8H11NO2 (MW: 153.18 g/mol ), establishing bulk purity is the single most critical step before biological screening. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk homogeneity.
This guide provides a rigorous technical comparison of elemental analysis (Combustion Analysis) against orthogonal alternatives (qNMR, HRMS) for C8H11NO2 derivatives. It addresses the specific challenges of pyrrole chemistry—hygroscopicity, oxidative instability, and refractory nitrogen combustion—to ensure your data meets the
publication standard required by journals like J. Org. Chem. and J. Med. Chem..
Theoretical Framework: The C8H11NO2 Standard
Before experimental validation, the theoretical composition must be established. For a pyrrole derivative with the formula C8H11NO2 (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate analog or propyl-pyrrole-carboxylic acid), the gravimetric targets are:
Target Calculation (MW = 153.18 g/mol )
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Acceptance Range ()
Carbon
8
12.011
96.088
62.73 %
62.33 – 63.13 %
Hydrogen
11
1.008
11.088
7.24 %
6.84 – 7.64 %
Nitrogen
1
14.007
14.007
9.14 %
8.74 – 9.54 %
Oxygen
2
15.999
31.998
20.89 %
Calculated by difference
Critical Insight: The "Acceptable Error" of
is not arbitrary. It represents the standard deviation of modern microbalances () combined with the detector linearity of combustion analyzers. Deviations outside this range in pyrroles almost invariably indicate trapped solvent (High C/H) or oxidative degradation (Low C, High O).
Comparative Methodologies: Choosing the Right Tool
While Combustion Analysis (CHNS) is the "Gold Standard" for bulk purity, it is destructive. Below is a technical comparison with primary alternatives.
Table 1: Performance Matrix for C8H11NO2 Analysis
Feature
Combustion Analysis (CHNS)
Quantitative NMR (qNMR)
HRMS (ESI-TOF)
Primary Output
Bulk Purity (% w/w)
Purity + Impurity ID
Molecular Identity (m/z)
Sample Req.
2–5 mg (Destructive)
5–10 mg (Recoverable)
< 0.1 mg
Blind Spots
Inorganic salts, trapped water (unless O measured)
Aggregates, paramagnetic impurities
Inorganic salts, dimers, bulk impurities
Precision
(Absolute)
(Relative)
< 5 ppm (Mass Accuracy)
Pyrrole Specifics
Best for: Proving solvent removal. Risk: Incomplete N-combustion.
Best for: Quantifying specific solvates. Risk: H-D exchange on NH.
Best for: Confirming formula. Risk: Misses polymerization.
Expert Analysis
For a C8H11NO2 pyrrole:
HRMS is insufficient for purity. It will confirm the presence of the molecule but not the 5% NaCl left over from the workup.
qNMR is excellent but requires an internal standard (e.g., maleic acid) and careful relaxation delay (
) settings (usually 5× ).
CHNS remains the only method that definitively proves the sample is "clean" of non-volatile inorganics and amorphous polymers.
Experimental Protocol: The Self-Validating Workflow
To achieve the
standard with pyrroles, you must control for their tendency to polymerize and absorb water.
Phase 1: Sample Preparation (The Failure Point)
Pyrroles are electron-rich and prone to oxidation ("browning") and hygroscopicity.
Vacuum Drying: Dry sample at
under high vacuum (< 1 mbar) for 12 hours.
Why: C8H11NO2 derivatives often trap lattice water.
Inert Handling: If the pyrrole is an oil or low-melting solid, weigh it into tin capsules under Argon/Nitrogen.
Combustion Aid: Add 5–10 mg of Tungsten(VI) Oxide (WO3) to the tin capsule.
Mechanism:[1][2][3][4][5] Pyrrole rings are "refractory" (hard to burn). WO3 acts as a flux and oxygen donor, preventing the formation of carbonized "coke" that traps Nitrogen gas, which would otherwise lead to low %N results.
Oxygen Dose: Optimized to 15 mL for 2 mg sample. Excess O2 causes rapid detector saturation; insufficient O2 causes soot formation.
Data Analysis & Visualization
Workflow Diagram: The Decision Matrix
This diagram outlines the logical flow for validating purity, specifically addressing common failure modes in pyrrole analysis.
Caption: Decision matrix for validating elemental analysis results. Note the feedback loops for specific failure modes (Solvation, Refractory Combustion, Salt Contamination).
Troubleshooting: Interpreting Deviations
When your C8H11NO2 pyrrole fails the
test, use this diagnostic guide:
Scenario A: High Hydrogen (+0.6%), Low Carbon
Diagnosis:Solvent Entrapment.
Explanation: Pyrroles often crystallize with water or alcohols. A shift of +0.6% H is massive relative to the total mass and suggests a hemi-hydrate or ethanol solvate.
Validation: Run 1H NMR. Look for a broad singlet (water) or triplet/quartet (ethanol). If confirmed, recalculate the theoretical mass including
.
Note: Journals require you to report this: "Anal.[6] Calcd for C8H11NO2[7][8] • 0.5 H2O..."
Scenario B: Low Nitrogen (-0.5% or more)[9]
Diagnosis:Refractory Formation (Coking).
Explanation: The pyrrole ring can graphitize before burning, trapping nitrogen in the carbon matrix.
Fix: This is an instrumental method failure, not a sample purity failure. Increase the combustion temperature or double the amount of WO3/V2O5 combustion aid.
Scenario C: All Values Low (C, H, N all -1.0%)
Diagnosis:Inorganic Contamination.
Explanation: Silica gel or sodium sulfate from the drying column is present. These do not burn, effectively "diluting" the sample weight.
Fix: Filter the sample through a 0.2
PTFE filter and recrystallize.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[9][10] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
PerkinElmer. Elemental Analysis of Nitrogen Containing Heterocycles. Application Note. Link
Babij, N. R., et al. (2016). Recommended Guidelines for the Publication of Data for Organic Compounds. J. Org.[11][12] Chem. 81, 12, 5421–5435. Link
Navigating the Unknown: A Guide to Personal Protective Equipment for Ethyl 1-methyl-1H-pyrrole-3-carboxylate
Potential Hazard Profile: An Educated Assessment In the absence of specific data for Ethyl 1-methyl-1H-pyrrole-3-carboxylate, we must infer potential hazards from related chemical structures. Safety data for various pyrr...
Author: BenchChem Technical Support Team. Date: February 2026
Potential Hazard Profile: An Educated Assessment
In the absence of specific data for Ethyl 1-methyl-1H-pyrrole-3-carboxylate, we must infer potential hazards from related chemical structures. Safety data for various pyrrole-based compounds indicate a general trend of potential health effects. These include:
Skin and Eye Irritation: Many pyrrole derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3]
Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[1][2]
Harmful if Swallowed: Oral toxicity is a concern with some related compounds.[1][4][5]
Flammability: Some pyrrole derivatives are flammable liquids and can form explosive mixtures with air.[4][5]
Given these potential risks, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling Ethyl 1-methyl-1H-pyrrole-3-carboxylate.
Body Part
PPE Recommendation
Rationale
Eyes & Face
Safety glasses with side-shields and a face shield
Provides protection against splashes and airborne particles. A face shield offers a broader area of protection for the entire face.[1][6]
Skin (Hands)
Chemical-resistant gloves (Nitrile or Neoprene)
Protects against direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][6][7]
Skin (Body)
Laboratory coat or chemical-resistant apron
Prevents contamination of personal clothing and protects against minor spills and splashes.[8]
Respiratory
Use in a certified chemical fume hood
A fume hood is the primary engineering control to minimize inhalation exposure.[4] For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6][7]
Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure risk.
3.1. Preparation and Engineering Controls:
Work Area: All handling of Ethyl 1-methyl-1H-pyrrole-3-carboxylate should be conducted within a properly functioning chemical fume hood.[4]
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][7]
PPE Inspection: Before beginning work, inspect all PPE for signs of damage or degradation.
3.2. Handling the Compound:
Donning PPE: Put on all required PPE before entering the designated handling area.
Weighing and Transfer: When weighing or transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.
Avoid Contact: Exercise care to avoid direct contact with the skin, eyes, and clothing.[1]
Good Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][9]
Logistical and Disposal Plan
A clear plan for managing spills and waste is a cornerstone of laboratory safety.
4.1. Spill Response:
Evacuate: In the event of a significant spill, evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand.[7] For solid spills, carefully sweep up the material to avoid creating dust.[1][6]
Collection: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[1][9]
4.2. Waste Disposal:
Segregation: All waste contaminated with Ethyl 1-methyl-1H-pyrrole-3-carboxylate should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1][6][9] Do not discharge into sewer systems or the environment.[6][9]
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a chemical with an unknown hazard profile.
Caption: PPE selection workflow for uncharacterized compounds.
References
MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. (n.d.). Capot Chemical Co., Ltd.
SAFETY DATA SHEETS. (2025, September 8).
Safety Data Sheet. (2024, November 1). Aaron Chemicals LLC.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
SAFETY DATA SHEET. (2025, December 20). Fisher Scientific Company.
Material Safety D
Personal Protective Equipment | US EPA. (2025, September 12).
SAFETY DATA SHEET. (2024, September 7). MilliporeSigma.
SAFETY D
Material Safety D
SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.